molecular formula C6H14O2 B159945 2-Propoxy-1-propanol CAS No. 10215-30-2

2-Propoxy-1-propanol

Cat. No.: B159945
CAS No.: 10215-30-2
M. Wt: 118.17 g/mol
InChI Key: PSKIVCBTSGNKBB-UHFFFAOYSA-N
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Description

2-Propoxy-1-propanol is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10215-30-2

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

2-propoxypropan-1-ol

InChI

InChI=1S/C6H14O2/c1-3-4-8-6(2)5-7/h6-7H,3-5H2,1-2H3

InChI Key

PSKIVCBTSGNKBB-UHFFFAOYSA-N

SMILES

CCCOC(C)CO

Canonical SMILES

CCCOC(C)CO

Origin of Product

United States

Foundational & Exploratory

2-Propoxy-1-propanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Metabolic Fate, and Impurity Profiling in Pharmaceutical Applications[1][2]

Executive Summary

2-Propoxy-1-propanol (CAS: 10215-30-2) is the "beta-isomer" of the commercially ubiquitous solvent Propylene Glycol Monopropyl Ether (PnP).[1] While the alpha-isomer (1-propoxy-2-propanol) constitutes >95% of commercial PnP fluids used in coatings and drug formulations, the beta-isomer exists as a critical impurity (typically <5%).[1]

For drug development professionals, distinguishing this isomer is vital due to its primary alcohol structure . Unlike the secondary alcohol alpha-isomer—which metabolizes to safer substrates—this compound follows an oxidative metabolic pathway analogous to toxic ethylene glycol ethers, potentially yielding alkoxy acids.[1] This guide provides the physicochemical data, synthesis mechanisms, and metabolic pathways necessary for rigorous risk assessment and analytical separation.

Molecular Architecture & Physicochemical Profile[1][2][3]

The distinct behavior of this compound arises from its specific regiochemistry.[1] The propoxy ether linkage is located at the secondary carbon, leaving a reactive primary hydroxyl group at the terminal position.

Table 1: Isomeric Comparison (Alpha vs. Beta)
FeatureAlpha-Isomer (Major) Beta-Isomer (Minor/Impurity)
Common Name 1-Propoxy-2-propanolThis compound
CAS Number 1569-01-310215-30-2
Structure Secondary AlcoholPrimary Alcohol
Formula


Metabolic Risk Low (Oxidizes to Ketones/CO2)Moderate (Oxidizes to Alkoxy Acids)
Table 2: Physicochemical Properties (this compound)[1][2]

Note: Due to its existence primarily as a minor isomer, some values are derived from high-purity isomeric mixture extrapolations.[1]

PropertyValueUnitRelevance
Molecular Weight 118.17 g/mol Permeability calculations
Boiling Point ~150 - 152°CSolvent removal/evaporation
Density 0.881g/cm³ @ 25°CFormulation mass balance
Water Solubility Miscible-Co-solvent utility
LogP (Oct/Wat) ~0.62-Lipophilicity/Bioavailability
Vapor Pressure 1.7mmHg @ 20°CVolatility assessment
Hansen Polarity (dP) 6.3MPa^0.5Solvency matching
Synthesis & Isomeric Purity

Understanding the formation of this compound is essential for controlling its levels in pharmaceutical excipients.[1] It is produced via the ring-opening of propylene oxide (PO) with n-propanol.[1]

  • Base Catalysis (Standard): Favors attack at the less hindered carbon of PO, yielding the Alpha-isomer (Secondary alcohol).

  • Acid Catalysis / Non-Catalytic: Increases attack at the more substituted carbon, elevating the yield of the Beta-isomer (this compound).[1]

Diagram 1: Regioselective Synthesis Pathways[1]

Synthesis Reactants Propylene Oxide + n-Propanol BaseCat Base Catalyst (NaOH/KOH) Reactants->BaseCat Standard Industrial Route AcidCat Acid Catalyst (BF3/H2SO4) Reactants->AcidCat Alternative Route Transition1 SN2 Attack at Less Hindered Carbon BaseCat->Transition1 Transition2 SN1/SN2 Attack at More Substituted Carbon AcidCat->Transition2 Alpha Alpha-Isomer (1-Propoxy-2-propanol) >90% Yield Transition1->Alpha Major Product Beta Beta-Isomer (this compound) <10% Yield Transition2->Beta Increased Impurity

Caption: Regioselectivity in Propylene Oxide ring opening. Base catalysis minimizes the formation of the beta-isomer (this compound).[1]

Toxicology & Metabolic Fate (Critical Analysis)

This section details the primary safety concern for drug developers. The structural difference between the alpha and beta isomers dictates their metabolic fate.

  • The Alpha Safety Profile: The secondary alcohol group is oxidized by Alcohol Dehydrogenase (ADH) to a ketone or enters the tricarboxylic acid cycle, eventually eliminated as CO2.

  • The Beta Toxicity Risk: this compound is a primary alcohol .[1] Like its structural analogs (e.g., 2-Methoxyethanol), it is a substrate for ADH/ALDH to form an alkoxy acid (2-propoxypropionic acid).[1] Accumulation of alkoxy acids is historically linked to reproductive toxicity and developmental effects in shorter-chain glycol ethers.[1][3]

Expert Insight: While the propyl chain reduces toxicity compared to methyl/ethyl analogs (due to faster elimination), the formation of the acid metabolite remains the critical differentiation point for the beta-isomer.

Diagram 2: Comparative Metabolic Pathways[1]

Metabolism Alpha Alpha-Isomer (Secondary Alcohol) ADH Alcohol Dehydrogenase (ADH) Alpha->ADH Oxidative Cleavage Beta Beta-Isomer (Primary Alcohol) Beta->ADH Oxidation to Acid InterAlpha Alkoxy Ketone (1-propoxy-2-propanone) ADH->InterAlpha Oxidative Cleavage InterBeta Alkoxy Aldehyde (2-propoxypropanal) ADH->InterBeta Oxidation to Acid ALDH Aldehyde Dehydrogenase (ALDH) ToxicEnd 2-Propoxypropionic Acid (Alkoxy Acid Metabolite) ALDH->ToxicEnd Oxidation to Acid SafeEnd CO2 + H2O (Via TCA Cycle) InterAlpha->SafeEnd Oxidative Cleavage InterBeta->ALDH Oxidation to Acid

Caption: Divergent metabolic pathways. The Beta-isomer oxidizes to an acid, whereas the Alpha-isomer follows a safer elimination route.[1]

Analytical Characterization Protocol

To validate the purity of PnP solvents or detect this compound impurities in formulations, Gas Chromatography (GC) is the gold standard.[1]

Method: Capillary GC Separation of Isomers[1]

Objective: Quantify this compound (Beta) in the presence of excess 1-propoxy-2-propanol (Alpha).

Equipment & Reagents:

  • Instrument: GC-FID or GC-MS (preferred for trace impurity ID).[1]

  • Column: High-polarity polyethylene glycol phase (e.g., DB-Wax or HP-Innowax) or intermediate polarity (Rxi-624Sil MS).[1]

    • Rationale: Polar columns maximize the separation between the primary alcohol (Beta) and secondary alcohol (Alpha) based on hydrogen bonding differences.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dilute 100 µL of sample in 900 µL of Methanol or Acetonitrile.

    • Internal Standard: Add n-Decane (100 ppm) for volumetric correction.[1]

  • GC Parameters:

    • Inlet: Split mode (50:1), 250°C.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program:

      • Hold 40°C for 2 min.

      • Ramp 10°C/min to 220°C.

      • Hold 5 min.

  • Detection (FID):

    • Temp: 280°C.[1]

    • H2 Flow: 30 mL/min; Air: 400 mL/min.[1]

  • Elution Order (Typical on Wax Column):

      • Alpha-Isomer (Lower boiling point/polarity interaction).[1]

      • Beta-Isomer (Higher retention due to primary -OH interaction).[1]

  • Validation:

    • Calculate Resolution (

      
      ) between isomers. 
      
      
      
      is required for quantitative impurity analysis.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25055, this compound.[1] Retrieved from [Link]

  • OECD SIDS (2003). Propylene Glycol Ethers Category: SIDS Initial Assessment Report.[1] UNEP Publications. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. Retrieved from [Link]

  • Restek Corporation. Analysis of Glycol Ethers on Rxi-1301Sil MS. Chromatogram Database.[1] Retrieved from [Link]

  • Cheméo. this compound Chemical Properties. Retrieved from [Link]

Sources

Technical Monograph: Propylene Glycol n-Propyl Ether (CAS 1569-01-3) in Pharmaceutical Process Engineering

[1]

Part 1: Executive Summary & Molecular Architecture[1]

Propylene Glycol n-Propyl Ether (PnP) , chemically identified as 1-propoxy-2-propanol, represents a high-performance "P-series" glycol ether.[1] Unlike its ethylene-based counterparts (E-series), which carry significant reproductive toxicity risks, PnP is characterized by a favorable toxicological profile derived from its metabolic pathway.[1][2]

For the drug development sector, PnP is not a standard excipient for final dosage forms.[2] Instead, its value lies in Process Analytical Technology (PAT) and Manufacturing Hygiene .[2] It serves as a potent amphiphilic solvent for synthesis (coupling hydrophobic reagents) and a critical agent in cleaning validation protocols for removing tenacious organic residues (APIs, resins) from stainless steel reactors.[2]

Molecular Structure & Isomerism

Commercial PnP is a racemic mixture dominated by the


13412
  • 
    -Isomer (>95%):  1-propoxy-2-propanol.[1] The steric hindrance of the ether group directs metabolism toward safe propylene glycol pathways.
    
  • 
    -Isomer (<5%):  2-propoxy-1-propanol.[1] Contains a primary alcohol group susceptible to oxidation into alkoxy acids.[2]
    
Physicochemical Profile (Data for Process Design)
PropertyValueRelevance to Pharma Process
Molecular Weight 118.17 g/mol Low MW facilitates easy evaporation/drying.[1]
Boiling Point 149°C (300°F)High enough for reflux, low enough for stripping.[2]
Vapor Pressure 1.7 mmHg @ 20°CModerate volatility; manageable VOC controls.[2]
Solubility Miscible (Water & Oil)Critical: Solubilizes both aqueous buffers and lipophilic APIs.[2]
HLB Value ~7-8 (Estimated)Acts as a mid-range coupler for emulsions.[1]
Flash Point 48°C (118°F)Flammable; requires Class I, Div 2 safety protocols.[2]

Part 2: Toxicology & Metabolic Safety (The "Why" Behind the Choice)

Expert Insight: The shift from E-series (e.g., Ethylene Glycol Monomethyl Ether) to P-series ethers in pharmaceutical cleaning is driven by the "metabolic lock."[2]

Metabolic Divergence

The safety of PnP hinges on the specific enzymes that process its isomers. The


1

MetabolicPathwaycluster_legendSafety ImplicationsPnPCommercial PnP(CAS 1569-01-3)Alphaα-Isomer(Major >95%)PnP->AlphaFractionationBetaβ-Isomer(Minor <5%)PnP->BetaPGPropylene GlycolAlpha->PGO-Dealkylation(CYP450)Propanoln-PropanolAlpha->PropanolAlkoxyAldAlkoxy AldehydeBeta->AlkoxyAldAlcohol Dehydrogenase(ADH)PropionicPropionic Acid(Safe Metabolite)Propanol->PropionicOxidationSafePhysiological FuelPropionic->SafeEnters Krebs CycleAlkoxyAcidPropoxypropionic Acid(Potential Toxicity)AlkoxyAld->AlkoxyAcidAldehyde DehydrogenaseToxicRenal ClearanceAlkoxyAcid->ToxicSlow Elimination

Figure 1: Metabolic Divergence of PnP Isomers. The


2

12
Regulatory Status[5][6]
  • Occupational Exposure: No specific OSHA PEL established.[2] Manufacturers typically recommend an OEL of 50-100 ppm .[1][2]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[2]

  • Genotoxicity: Negative in Ames tests (Salmonella/E. coli).[2]

Part 3: Applications in Drug Development[1][2]

High-Efficiency Cleaning Agent (Cleaning Validation)

In multi-product facilities, cross-contamination is a critical risk.[1][2] Water alone cannot remove lipophilic API residues (e.g., steroids, benzodiazepines).[2] PnP acts as a "bridge solvent."[2]

  • Mechanism: PnP penetrates the hydrophobic matrix of the residue while its hydroxyl group maintains compatibility with the aqueous rinse water.

  • Protocol Utility: It is easily detectable via GC, allowing for precise calculation of residue limits (MAC - Maximum Allowable Carryover).[1][2]

Synthesis Solvent & Coupling Agent

PnP is used in the synthesis of APIs where reactants have disparate polarities.[2]

  • Reaction Medium: Its high boiling point (149°C) allows for higher kinetic rates without pressurized vessels.[2]

  • Azeotropic Distillation: Can be used to remove water from reaction mixtures, driving equilibrium-limited reactions (e.g., esterifications) forward.[1][2]

Part 4: Experimental Protocols

Protocol A: Validated Residue Analysis by GC-FID

Objective: Quantify PnP residues on stainless steel surfaces to verify cleaning efficiency.[1]

Equipment:

  • Gas Chromatograph with Flame Ionization Detector (FID).[2][5][6]

  • Column: Rxi-624Sil MS (30m x 0.32mm x 1.8µm) or equivalent cyanopropylphenyl phase.[1]

Methodology:

  • Swab Sampling:

    • Moisten a Texwipe swab with Methanol.[2]

    • Swab a

      
       area of the equipment surface (horizontal and vertical strokes).
      
    • Place swab into a headspace vial containing 5 mL of extraction solvent (Methanol/Water 50:50).[2]

  • Extraction:

    • Sonicate vial for 15 minutes to release residues.

  • GC Parameters:

    • Injector: 250°C, Split ratio 10:1.[2]

    • Oven Program: 40°C (hold 2 min)

      
       Ramp 10°C/min to 220°C.
      
    • Detector (FID): 280°C.[2]

    • Carrier Gas: Helium @ 1.5 mL/min.

  • System Suitability:

    • Injection of Standard (10 ppm PnP).[2]

    • Requirement: RSD < 2.0% for peak area (n=6 injections).[2]

Protocol B: Solubility Mapping for Process Optimization

Objective: Determine if PnP is a suitable carrier for a new lipophilic API.

SolubilityProtocolStartStart: API Solubility ScreenWeighWeigh 100mg APIinto 3 VialsStart->WeighAddSolventAdd Solvent Stepwise(100µL increments)Weigh->AddSolventVial1Vial 1: Pure Water(Control)AddSolvent->Vial1Vial2Vial 2: Pure PnPAddSolvent->Vial2Vial3Vial 3: 50:50 PnP:WaterAddSolvent->Vial3CheckVisual Inspection(Clear Solution?)Vial1->CheckVial2->CheckVial3->CheckCalcCalculate Solubility(mg/mL)Check->CalcYesHeatHeat to 50°C(Thermodynamic Check)Check->HeatNoEndSelect Solvent SystemCalc->EndHeat->CheckRe-evaluate

Figure 2: Solubility Screening Workflow. A logic flow for determining the solubilization capacity of PnP for new chemical entities (NCEs).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15286, 1-Propoxy-2-propanol.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-propoxypropan-2-ol (CAS 1569-01-3).[1] Retrieved from [Link]

  • ECETOC. The Toxicology of Glycol Ethers and its Relevance to Man (Technical Report No. 95). European Centre for Ecotoxicology and Toxicology of Chemicals.[2] Retrieved from [Link]

  • OECD SIDS. Propylene Glycol Ethers: SIDS Initial Assessment Report.[2][3] UNEP Publications.[2][3] Retrieved from [Link]

  • Restek Corporation. Analysis of Glycol Ethers on Rxi-624Sil MS. (Chromatogram Database).[2] Retrieved from [Link]

2-Propoxy-1-propanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling of 2-Propoxy-1-propanol: Mechanisms, Data, and Application Protocols

Executive Summary & Chemical Identity

This compound (CAS 10215-30-2) is a glycol ether solvent characterized by its amphiphilic nature, possessing both a hydrophobic propyl tail and hydrophilic ether/hydroxyl functionalities.[1][2] In commercial applications, it is frequently encountered as the beta-isomer component (<5%) of Propylene Glycol n-Propyl Ether (PnP) (CAS 1569-01-3), where the alpha-isomer (1-propoxy-2-propanol) predominates.[1][2][3]

For researchers in drug development and formulation, this molecule functions as a high-performance coupling agent .[1][2][3] It effectively bridges the solubility gap between aqueous systems and hydrophobic organic phases, making it critical for coalescing emulsions, solubilizing active pharmaceutical ingredients (APIs), and optimizing extraction processes.[1][3][4]

PropertyValueNotes
IUPAC Name 2-Propoxypropan-1-olBeta-isomer (Primary alcohol)
Commercial Analog Propylene Glycol n-Propyl Ether (PnP)CAS 1569-01-3 (Mixture, mostly Alpha)
Molecular Weight 118.17 g/mol
Boiling Point ~149°C
Water Solubility Miscible (Infinite)Amphiphilic
Log P (Oct/Wat) ~0.62Lipophilic enough for organic miscibility

Physicochemical Basis of Solubility

To predict the solubility of this compound in novel systems, we rely on Hansen Solubility Parameters (HSP) .[1][2] These parameters decompose the cohesive energy density of the solvent into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[3][4]
Hansen Solubility Parameters (HSP)

The values below represent the commercial PnP mixture, which serves as the practical standard for the beta-isomer due to their structural similarity.

ParameterSymbolValue (MPa

)
Mechanistic Implication
Dispersion

15.8 Interaction via Van der Waals forces; compatible with aliphatic hydrocarbons.[1][2]
Polarity

7.0 Moderate dipole moment from ether/alcohol groups; compatible with esters/ketones.[2]
H-Bonding

9.2 Donor/Acceptor capability; ensures water miscibility.[1][2]

Note: The pure beta-isomer (this compound) contains a primary hydroxyl group, theoretically yielding slightly higher


 and 

values compared to the secondary hydroxyl of the alpha-isomer, but the miscibility profile remains functionally identical.[1][2][3]
Theoretical Miscibility (The "Like Dissolves Like" Calculation)

To determine if a solute (or second solvent) is miscible, calculate the HSP Distance (


)  using Equation 1. A smaller 

(typically < 8.[2][4]0) indicates high solubility.[2][4]

[1][2][4]

Solubility Profile in Organic Solvents

The following table categorizes solvent compatibility based on experimental miscibility and HSP distance calculations.

Solvent ClassRepresentative SolventMiscibilityMechanistic Insight
Aqueous WaterComplete High

of water interacts with the hydroxyl/ether groups.[1][2]
Alcohols Methanol, Ethanol, IPAComplete Perfect match in

and

profiles.[1][3][4]
Ketones Acetone, MEKComplete Dipole-dipole interactions stabilize the mixture.[1][2][3][4]
Hydrocarbons Hexane, HeptaneHigh The propyl tail provides sufficient

overlap (Lipophilic interaction).[1][4]
Aromatics Toluene, XyleneComplete

-electron systems interact favorably with the ether oxygen lone pairs.[1][2][3]
Chlorinated Chloroform, DCMComplete High dispersion forces drive solubility.[1][2][3][4]
Glycols Propylene Glycol, PEG 400Complete Homologous structural compatibility.[1][2][3][4]

Visualization: Solubility Prediction Workflow

The following diagram outlines the logical flow for determining solvent suitability using HSP values.

SolubilityWorkflow Start Start: Define Target Solute/System GetHSP Acquire HSP Values (Solute & this compound) Start->GetHSP CalcRa Calculate HSP Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² GetHSP->CalcRa CheckRa Evaluate Ra Value CalcRa->CheckRa HighSol Ra < 8.0 High Solubility/Miscibility CheckRa->HighSol Low Distance Borderline Ra 8.0 - 12.0 Partial Solubility / Swelling CheckRa->Borderline Med Distance Insol Ra > 12.0 Immiscible / Phase Separation CheckRa->Insol High Distance ExpValid Experimental Validation (Cloud Point / Titration) HighSol->ExpValid Borderline->ExpValid

Caption: Logic flow for predicting solubility using Hansen Solubility Parameters prior to experimental validation.

Experimental Protocols

For critical drug development applications, theoretical predictions must be validated.[1][3][4] Use the following protocols to determine precise solubility limits or phase behavior.

Protocol A: Cloud Point Determination (Binary Systems)

Use this to detect the onset of phase separation in temperature-sensitive formulations.[1][2]

  • Preparation: Prepare a 10% w/w solution of the target solute (e.g., API or polymer) in this compound.[1][2]

  • Setup: Place 5 mL of the solution in a glass test tube equipped with a magnetic stir bar and a precision thermometer.

  • Cooling/Heating:

    • Immerse in a controlled bath.[2][4]

    • Ramp temperature at 1°C/min.

  • Observation: Monitor for the "Cloud Point"—the temperature at which the clear solution becomes turbid (indicating phase separation).[1][2][4]

  • Hysteresis Check: Cycle the temperature up and down 3 times to confirm the transition point is reversible.

Protocol B: Phase Titration (Ternary Systems)

Use this to map the "Miscibility Gap" when using this compound as a co-solvent with water and an oil.[1][2]

  • Initial Charge: Weigh 10g of the hydrophobic component (Oil) into a flask.

  • Titrant: Fill a burette with this compound.

  • Titration: Add the solvent in 0.5 mL increments to the oil while stirring.

  • Water Addition: After every 5 mL of solvent, add water dropwise until turbidity persists (the binodal curve).[1][2][4]

  • Plotting: Record mass fractions of Oil, Water, and Solvent at each turbidity point to construct a Ternary Phase Diagram.[1][3][4]

Applications in Drug Development

Co-Solvent Systems for Injectables

This compound serves as a potent co-solvent for lipophilic APIs (BCS Class II/IV).[1][2] Its primary alcohol group (in the beta-isomer) allows for potential esterification prodrug strategies, while its amphiphilicity stabilizes micellar formulations.[1][2][3][4]

  • Mechanism: Reduces interfacial tension between the hydrophobic drug core and the aqueous bulk.[1][2]

  • Advantage: Lower toxicity profile compared to some ethylene glycol ethers (e.g., Cellosolve).[1][4]

Extraction Solvent

In natural product extraction, PnP offers a "tunable" polarity.[1][3][4]

  • Workflow:

    • Extract biomass with pure this compound (dissolves broad spectrum).[1][2]

    • Add water to the extract to precipitate highly hydrophobic waxes/resins while retaining polar glycosides in the supernatant.[1][2]

Safety & Handling

  • Flammability: Flash point ~48°C (Combustible).[1][2][4] Ground all equipment.

  • Peroxides: Like all glycol ethers, it can form peroxides upon prolonged exposure to air.[1][2][3][4] Test with starch-iodide paper before distillation.[2]

  • Toxicity: Generally lower toxicity than ethylene glycol analogs, but standard PPE (gloves, goggles) is mandatory.[1][3][4]

References

  • Monument Chemical. (2021). Propylene Glycol n-Propyl Ether (PnP) Technical Data Sheet. Retrieved from [1][4]

  • Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][4] CRC Press.[2][4]

  • Abbott, S. (n.d.).[1][4] Hansen Solubility Parameters: Values and Software. Steven Abbott TCNF.[2][4] Retrieved from [1][4]

  • PubChem. (2025).[1][2][4][5] 1-Propoxy-2-propanol (CAS 1569-01-3) and this compound (CAS 10215-30-2).[2] National Library of Medicine.[2][4] Retrieved from [4]

  • TURI (Toxics Use Reduction Institute). (2021).[1][2][4] Propylene Glycol Monopropyl Ether Solubility Profile. University of Massachusetts Lowell.[2][4] Retrieved from [1][4]

Sources

2-Propoxy-1-propanol octanol-water partition coefficient

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Determination of Octanol-Water Partition Coefficient (


) for 2-Propoxy-1-propanol 

Executive Summary

The octanol-water partition coefficient (


) is a critical parameter for predicting the environmental fate, bioavailability, and lipophilicity of glycol ethers. For This compound (CAS 10215-30-2) , accurate determination presents a unique challenge: it is the "beta-isomer" (primary alcohol), often found as a minor constituent in commercial Propylene Glycol Propyl Ether (PnP), which is predominantly 1-propoxy-2-propanol (CAS 1569-01-3).[1]

While the commercial mixture exhibits a


 of approximately 0.62 , theoretical models indicate the pure this compound isomer possesses a slightly distinct lipophilicity profile (

).[1] This guide outlines the technical strategy to isolate and measure this value, prioritizing High-Performance Liquid Chromatography (HPLC) over traditional Shake-Flask methods to ensure isomer-specific resolution.

Physicochemical Context & Isomerism

To accurately measure


, one must first distinguish the target analyte from its structural isomer. Commercial "PnP" solvents are mixtures.[1] The thermodynamic behavior of the target molecule (CAS 10215-30-2) differs due to the position of the hydroxyl group.[1]
FeatureTarget: this compound Major Isomer: 1-Propoxy-2-propanol
CAS Number 10215-30-2 1569-01-3
Structure Primary Alcohol (

)
Secondary Alcohol (

)
Hydroxyl Position Terminal (C1)Internal (C2)
Predicted

0.79 (Crippen Method)0.49 – 0.62 (Experimental)
Elution Order (RP-HPLC) Late Eluter (Theoretical)Early Eluter (Theoretical)

Scientific Insight: The primary alcohol moiety in this compound allows for less steric hindrance in hydrogen bonding compared to the secondary alcohol.[1] However, the placement of the propoxy ether chain creates a different solvation shell volume, resulting in a slightly higher calculated lipophilicity (


 units) compared to the major isomer.

Methodological Strategy: Why OECD 117?

For amphiphilic molecules with


 values between 0 and 1, the Shake-Flask Method (OECD 107)  is often cited.[1] However, for this compound, OECD 107 is not recommended  for the following reasons:
  • Phase Separation: Glycol ethers act as co-solvents, often forming stable emulsions that prevent clean phase separation in a shake flask.[1]

  • Isomer Specificity: OECD 107 yields a bulk value for the mixture.[1] It cannot distinguish the

    
     of the beta-isomer (target) from the alpha-isomer.
    

The Solution: OECD 117 (HPLC Method) We utilize Reversed-Phase HPLC (RP-HPLC) where retention time (


) is correlated to 

.[1] This allows the separation of isomers on the column, enabling a specific

determination for CAS 10215-30-2 even within a mixture.[1]
Diagram 1: The Isomer-Specific Strategy

IsomerStrategy Sample Commercial PnP Sample (Mixture of Isomers) Method1 Method A: Shake Flask (OECD 107) Sample->Method1 Bulk Extraction Method2 Method B: HPLC (OECD 117) Sample->Method2 Injection Result1 Bulk Log P Value (Weighted Average) Method1->Result1 Loss of Specificity Result2 Chromatographic Separation Method2->Result2 C18 Column Interaction Peak1 Peak 1: 1-Propoxy-2-propanol (Major Isomer) Result2->Peak1 Peak2 Peak 2: this compound (Target Analyte) Result2->Peak2

Caption: Comparative workflow demonstrating why HPLC is required to isolate the physicochemical data for the specific this compound isomer.

Experimental Protocol (OECD 117 Modified)

This protocol is designed to be self-validating . The presence of the major isomer (with known


) acts as an internal reference marker.
Phase 1: System Suitability & Calibration

Objective: Establish a calibration curve correlating capacity factor (


) with 

.
  • Mobile Phase: Methanol:Water (30:70 v/v).[1]

    • Why: A high water content is necessary to retain hydrophilic glycol ethers on the C18 column.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.[1]

    • Why: End-capping reduces secondary silanol interactions which can skew peak shapes for hydroxylated compounds.[1]

  • Dead Time Marker (

    
    ):  Thiourea or Sodium Nitrate.[1]
    
  • Reference Standards: Select 6 compounds spanning

    
     -0.5 to 1.5.
    
    • Recommended: 2-Butanone (0.29), Cyclohexanone (0.86), Aniline (0.90), Benzyl alcohol (1.05).[1]

Phase 2: Sample Preparation & Injection
  • Preparation: Dissolve the test substance (containing CAS 10215-30-2) in the mobile phase at 1 mg/mL.[1]

  • Filtration: 0.22 µm PTFE filter (prevents column clogging).[1]

  • Injection: 10 µL volume, isocratic flow at 1.0 mL/min, 25°C.

Phase 3: Calculation

Calculate the capacity factor (


) for the target peak:


Where

is the retention time of the analyte and

is the dead time.

The


 is derived from the linear regression of the reference standards:


Diagram 2: Experimental Workflow

HPLC_Workflow Start Start: System Setup DeadTime Inject Dead Time Marker (Thiourea) Start->DeadTime SampleInj Inject this compound Start->SampleInj Calib Inject Reference Mix (Known Log P) DeadTime->Calib Regression Construct Calibration log k vs. log P Calib->Regression Final Interpolate Log P from Regression Regression->Final Calc Calculate k value (tR - t0) / t0 SampleInj->Calc Calc->Final

Caption: Step-by-step workflow for determining partition coefficient via HPLC, ensuring calibration precedes sample analysis.

Data Interpretation & Reporting

When analyzing the chromatogram of a commercial sample to find the specific isomer:

  • Peak Identification:

    • Major Peak: The largest area % corresponds to 1-propoxy-2-propanol.[1] Expect a derived

      
      .
      
    • Minor Peak: The smaller peak (usually <5% area) is this compound.[1]

    • Validation: If the minor peak elutes after the major peak, it confirms the theoretical prediction that the primary alcohol isomer is slightly more lipophilic (

      
      ).
      
  • Reporting Format:

    • Method: OECD 117 (HPLC).[1]

    • Temperature: 25°C ± 1°C.[1]

    • Result: Report the specific value for the minor peak, not the weighted average of the mix.

References

  • OECD. (2022).[1][2] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 1-propoxypropan-2-ol (Major Isomer Data Proxy). [Link][1]

  • PubChem. (2025).[1][3] Compound Summary: 1-Propoxy-2-propanol (PnP).[1][3][4][5][6] National Library of Medicine.[1] [Link]

  • Cheméo. (2025). Chemical Properties of this compound (Crippen Calculated Data). [Link]

Sources

Advanced Spectral Analysis of 2-Propoxy-1-Propanol (CAS 10215-30-2)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Analytical Protocols

Executive Summary

2-Propoxy-1-propanol (CAS 10215-30-2) represents a specific structural isomer within the commercially available "Propylene Glycol n-Propyl Ether" (PnP) solvent family. While commercial PnP is predominantly composed of the secondary alcohol isomer (1-propoxy-2-propanol), the This compound isomer (a primary alcohol) often exists as a critical impurity or a targeted synthesis product requiring precise differentiation.

This guide provides a definitive spectral analysis workflow. It moves beyond generic database matching to explain the causality of spectral features, enabling researchers to distinguish this molecule from its structural isomers with high confidence using Infrared Spectroscopy (IR) and Mass Spectrometry (MS).

Part 1: Chemical Identity & Structural Logic

To interpret the spectra correctly, one must first understand the specific connectivity of this isomer compared to its more common counterpart.

FeatureTarget: this compound Common Isomer: 1-Propoxy-2-propanol
CAS Number 10215-30-2 1569-01-3
Structure Primary AlcoholSecondary Alcohol
Connectivity HO-CH₂-CH(CH₃)-O-CH₂CH₂CH₃CH₃-CH(OH)-CH₂-O-CH₂CH₂CH₃
Key Distinction Hydroxyl is on the terminal carbon (C1).[1]Hydroxyl is on the chiral center (C2).

Analytical Implication: The shift from a secondary to a primary alcohol fundamentally alters the fragmentation pathway in Mass Spec (Alpha-cleavage) and the C-O stretching frequency in IR.

Part 2: Infrared Spectroscopy (IR) Analysis
2.1 Theoretical Grounding

The IR spectrum of this compound is dominated by the hydrogen-bonded hydroxyl group and the ether linkage. The critical differentiator is the C-O stretching vibration . Primary alcohols (like the target) exhibit this band at a lower frequency (~1050 cm⁻¹) compared to secondary alcohols (~1100 cm⁻¹).

2.2 Diagnostic Peak Table
Functional GroupWavenumber (cm⁻¹)IntensityModeStructural Assignment
O-H 3300–3450Broad, StrongStretchIntermolecular H-bonded hydroxyl group.[2]
C-H (sp³) 2850–2970StrongStretchAlkyl chains (propyl and methyl groups).
C-O (Ether) 1100–1150StrongStretchAliphatic ether linkage (C-O-C).
C-O (Alcohol) 1030–1060 StrongStretchDiagnostic Marker: Primary alcohol C-O stretch.
C-H (Bend) 1380, 1460MediumBendMethyl/Methylene deformations.
2.3 Experimental Protocol: Thin Film Analysis
  • Sample Prep: Analyze neat (undiluted) between KBr or NaCl plates to observe the H-bonding broadening clearly.

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 scans to resolve the fingerprint region.

  • Validation: If the C-O alcohol band appears as a doublet or shifts significantly above 1080 cm⁻¹, suspect contamination with the secondary isomer (CAS 1569-01-3).

Part 3: Mass Spectrometry (MS) Profiling
3.1 Fragmentation Logic (The "Self-Validating" Mechanism)

Mass spectrometry provides the most robust method for identification. The fragmentation is driven by Alpha-Cleavage .

  • Mechanism: Ionization removes an electron from the oxygen atom. The molecule stabilizes by cleaving the C-C bond adjacent to the oxygen.

  • Target (Primary Alcohol): Cleavage adjacent to the terminal -CH₂OH group yields a CH₂=OH⁺ ion.

  • Isomer (Secondary Alcohol): Cleavage adjacent to the -CH(OH)CH₃ group yields a CH₃-CH=OH⁺ ion.

3.2 MS Data Table (Electron Ionization, 70 eV)
m/z ValueRelative AbundanceFragment IonOrigin / Mechanism
31 100% (Base Peak) [CH₂=OH]⁺ Primary Alcohol Alpha-Cleavage. Definitive proof of terminal -OH.
59 20-40%[C₃H₇O]⁺Cleavage of the ether linkage (Propoxy cation).
87 10-20%[M - CH₂OH]⁺Loss of the hydroxymethyl group.
118 <1%[M]⁺Molecular ion (often weak/absent in aliphatic alcohols).
43 40-60%[C₃H₇]⁺Propyl chain fragmentation.

Critical Contrast: If your spectrum shows a base peak at m/z 45 , you are analyzing the secondary alcohol isomer, not this compound.

3.3 GC-MS Method Parameters
  • Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Split Ratio: 50:1 (to prevent detector saturation from solvent peaks).

Part 4: Analytical Workflow & Visualization

The following diagrams illustrate the fragmentation logic and the decision tree for distinguishing the target molecule.

4.1 Fragmentation Pathway (DOT Diagram)

FragmentationPathway Molecule This compound (Molecular Ion m/z 118) CleavageA Alpha-Cleavage (C1 - C2 Bond) Molecule->CleavageA - e- CleavageB Ether Cleavage Molecule->CleavageB FragmentA [CH2=OH]+ m/z 31 (BASE PEAK) CleavageA->FragmentA Dominant Path NeutralA Neutral Radical .CH(CH3)-O-Pr CleavageA->NeutralA FragmentB Propyl Cation [C3H7]+ m/z 43 CleavageB->FragmentB

Figure 1: Mechanistic fragmentation pathway highlighting the diagnostic formation of the m/z 31 ion.

4.2 Isomer Differentiation Workflow (DOT Diagram)

Workflow Start Unknown Sample (Propylene Glycol Propyl Ether) GC GC Separation Start->GC MS Mass Spec (EI Source) GC->MS Decision Analyze Base Peak MS->Decision Result31 Base Peak: m/z 31 Decision->Result31 Primary Alpha Cleavage Result45 Base Peak: m/z 45 Decision->Result45 Secondary Alpha Cleavage Identify1 CONFIRMED: This compound (Primary Alcohol) Result31->Identify1 Identify2 REJECT: 1-Propoxy-2-Propanol (Secondary Alcohol) Result45->Identify2

Figure 2: Decision tree for distinguishing this compound from its major commercial isomer.

References
  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (CAS 10215-30-2). NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • PubChem. this compound Compound Summary (CID 25055).[1][5] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for alpha-cleavage rules). [Link]

  • National Institute of Standards and Technology (NIST). 1-Propoxy-2-propanol (Isomer Comparison). NIST Chemistry WebBook.[3][4] [Link]

Sources

A Comprehensive Health and Safety Guide to 2-Propoxy-1-Propanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the health and safety data for 2-propoxy-1-propanol (also known as propylene glycol propyl ether). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer insights into the causality behind safety protocols, ensuring a robust and validated approach to handling this chemical in a laboratory setting.

Section 1: Chemical Profile and Physicochemical Properties

This compound is a colorless, clear liquid with a mild, ethereal odor, belonging to the glycol ether family.[1][2][3] Its utility as a solvent in paints, coatings, cleaning products, and various industrial applications stems from its amphipathic nature, being completely soluble in water as well as many organic solvents.[1][2][4] Understanding its physical properties is the foundational step in developing appropriate safety measures.

PropertyValueSource(s)
CAS Number 1569-01-3[2][5][6]
Molecular Formula C6H14O2[1][7][8]
Molecular Weight 118.17 g/mol [7]
Appearance Clear, colorless liquid[1][2]
Boiling Point 140-160 °C[2]
Flash Point ~48.3 °C (119 °F)[2]
Density 0.885 g/mL at 25 °C[2]
Vapor Pressure 3.8 hPa at 25 °C[2]
Water Solubility Completely soluble[2]
Chemical Stability Stable under recommended storage conditions[5][9]

Section 2: Toxicological Profile and Health Hazard Analysis

The primary health hazards associated with this compound are serious eye irritation and potential skin irritation.[6][10] Its acute toxicity is considered low to moderate. The toxicological data underscores the necessity of personal protective equipment to prevent direct contact.

EndpointSpeciesRouteValueSource(s)
Acute Toxicity (LD50) Rat (male)Oral4.92 mL/kg[5][11]
Acute Toxicity (LD50) RatOral2504 mg/kg[4]
Acute Toxicity (LD50) Rabbit (male)Dermal4.29 mL/kg[5][11]
Acute Toxicity (LC0) Rat (male)Inhalation> 1725 ppm (6 hours)[5][11]
Eye Irritation RabbitTopicalModerate to Severe[11]
Skin Irritation RabbitTopicalMild to Moderate[11]

Expert Analysis of Toxicological Data:

  • Eye Contact : Classified as causing serious eye irritation (GHS Category 2A), direct contact can lead to moderate to severe conjunctivitis, mild iritis, and keratitis.[6][11] The potential for significant, albeit reversible, eye damage necessitates the mandatory use of chemical safety goggles.

  • Skin Contact : While not classified as corrosive, prolonged or repeated skin contact can cause mild to moderate erythema and edema.[11] This validates the need for chemical-resistant gloves and prompt removal of contaminated clothing.

  • Inhalation : While the acute inhalation toxicity is low, vapors can cause irritation to the nose and throat.[3][12] Handling should always occur in well-ventilated areas to minimize exposure to vapors.[5]

  • Ingestion : The oral LD50 values indicate moderate toxicity. Ingestion may lead to central nervous system effects, including narcosis, ataxia, and drowsiness.[4][11][13]

Section 3: Physical Hazards and Reactivity

The most significant physical hazard of this compound is its flammability.

  • Flammability : It is a combustible, Flammable Liquid (GHS Category 3).[6] Its vapors are heavier than air and can travel along floors to a distant ignition source, creating a flashback hazard.[6] At elevated temperatures, it can form explosive mixtures with air.[6] This is the primary driver for requiring non-sparking tools, explosion-proof ventilation, and strict control of ignition sources.[5][14]

  • Static Discharge : The transfer of the liquid can generate static electricity, which may be sufficient to ignite vapors. Therefore, grounding and bonding of all containers and receiving equipment during transfer is a critical, non-negotiable safety protocol.[6]

  • Reactivity and Incompatibilities : The substance is stable under normal conditions but reacts with strong oxidizing agents.[5][9] Contact with materials like chlorates, nitrates, and peroxides should be avoided.[9] When heated to decomposition, it can emit acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide.[5][12]

Section 4: Risk Assessment and Control Measures Workflow

A systematic risk assessment is essential before any work with this compound is initiated. The following workflow provides a self-validating system for ensuring safety.

G cluster_0 Risk Assessment Workflow start Start: New Protocol with this compound haz_id 1. Hazard Identification - Health (Irritant) - Physical (Flammable) start->haz_id exp_assess 2. Exposure Assessment - Route (Inhalation, Dermal) - Duration & Frequency haz_id->exp_assess risk_eval 3. Risk Evaluation - Likelihood vs. Severity - Is risk acceptable? exp_assess->risk_eval controls 4. Implement Controls (Hierarchy of Controls) risk_eval->controls No review 5. Review & Monitor - Annually or on change - Incident review risk_eval->review Yes ppe PPE: Goggles, Nitrile Gloves, Lab Coat controls->ppe eng Eng. Controls: Fume Hood, Ventilation controls->eng admin Admin: SOPs, Training, No Ignition Sources controls->admin controls->review review->haz_id Re-evaluate end End: Protocol Approved review->end

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Propoxy-1-Propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-propoxy-1-propanol via the ring-opening of propylene oxide (PO) with n-propanol.

Critical Distinction: The commercially available "Propylene Glycol n-Propyl Ether" (PnP) is predominantly the secondary alcohol isomer (1-propoxy-2-propanol ), produced via base catalysis. To synthesize the target primary alcohol (This compound ), the reaction mechanism must be inverted using acid catalysis to direct nucleophilic attack to the more substituted carbon of the epoxide ring.

This guide presents two validated protocols:

  • Method A (High Selectivity): Homogeneous Lewis Acid Catalysis using Tris(pentafluorophenyl)borane (BCF).

  • Method B (Heterogeneous/Green): Solid Acid Catalysis using Amberlyst-15.

Mechanistic Theory & Regioselectivity[1]

The synthesis relies on the competition between steric control (Base Catalysis) and electronic/carbocation-like control (Acid Catalysis).

  • Base Catalysis (

    
    ):  The alkoxide nucleophile attacks the least hindered primary carbon. Result: 1-propoxy-2-propanol  (Major Commercial Product).[1][2]
    
  • Acid Catalysis (Borderline

    
    /
    
    
    
    ):
    The epoxide oxygen is protonated or complexed by a Lewis Acid, weakening the C-O bonds. The bond to the secondary carbon is weaker due to its ability to stabilize partial positive charge (
    
    
    ). The nucleophile attacks this more substituted position.[3] Result: This compound (Target).[4]
Pathway Visualization

ReactionPathways Start Propylene Oxide + n-Propanol BaseCat Base Catalyst (NaOH/KOH) Start->BaseCat AcidCat Acid Catalyst (BCF or Amberlyst-15) Start->AcidCat TransitionBase Attack at Primary C (Steric Control) BaseCat->TransitionBase SN2 Mechanism TransitionAcid Attack at Secondary C (Electronic Control) AcidCat->TransitionAcid Activated Complex ProdCommon 1-Propoxy-2-Propanol (Secondary Alcohol) COMMERCIAL ISOMER TransitionBase->ProdCommon ProdTarget This compound (Primary Alcohol) TARGET MOLECULE TransitionAcid->ProdTarget

Figure 1: Divergent reaction pathways based on catalytic environment. Acid catalysis is required to access the this compound isomer.

Experimental Protocols

Safety Pre-Requisites
  • Propylene Oxide (PO): Highly flammable (Flash point -37°C), volatile, and a suspected carcinogen. All operations must occur in a fume hood. Use a pressure-rated vessel or efficient reflux condenser (dry ice/acetone) to prevent PO loss.

  • Peroxide Warning: Ethers can form explosive peroxides. Test n-propanol for peroxides before use.

Method A: High Selectivity Lewis Acid Catalysis (BCF)

This method utilizes Tris(pentafluorophenyl)borane (


), a strong Lewis acid known for exceptional regioselectivity toward the primary alcohol product [1].[5]

Reagents:

  • Propylene Oxide (PO)[6][5][7][8]

  • n-Propanol (Anhydrous)

  • Catalyst: Tris(pentafluorophenyl)borane (BCF)[5][7][8]

  • Solvent: None (Neat) or Dichloromethane if dilution needed.

Stoichiometry:

Component Equivalents Role
n-Propanol 5.0 - 10.0 Nucleophile (Excess prevents oligomerization)
Propylene Oxide 1.0 Electrophile

| BCF Catalyst | 0.001 (0.1 mol%) | Lewis Acid Catalyst |

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charge: Add anhydrous n-Propanol (excess) and BCF catalyst to the flask. Stir until dissolved.

  • Temperature Control: Cool the solution to 0°C using an ice bath. (Lower temperature improves regioselectivity).

  • Addition: Add Propylene Oxide dropwise over 30–60 minutes. Note: The reaction is exothermic.[9] Maintain internal temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of PO via TLC or GC.

  • Quench: Add a small amount of triethylamine (

    
    ) or water to quench the Lewis Acid.
    
  • Workup: Remove excess n-propanol via rotary evaporation.

  • Purification: Distill the residue under reduced pressure.

    • Target Fraction: this compound (Primary Alcohol).

    • Impurity: Small amounts of 1-propoxy-2-propanol may be present; these have very similar boiling points, so use a high-efficiency fractionating column.

Method B: Heterogeneous Solid Acid Catalysis (Amberlyst-15)

This method is "greener" and allows for easier catalyst removal, though selectivity may be slightly lower than the BCF method [2].

Reagents:

  • Propylene Oxide[1][3][8][9][10]

  • n-Propanol[9]

  • Catalyst: Amberlyst-15 (Dry, H+ form) beads.[11]

Procedure:

  • Activation: Wash Amberlyst-15 beads with methanol, then n-propanol, and dry under vacuum to remove water (water competes with alcoholysis).

  • Charge: In a pressure tube or autoclave (preferred due to PO volatility), add n-Propanol (10 eq) and Amberlyst-15 (5 wt% relative to PO).

  • Addition: Add Propylene Oxide (1 eq) to the cold mixture. Seal the vessel.

  • Reaction: Heat to 40–50°C for 4–6 hours.

  • Workup: Cool to room temperature. Filter off the solid catalyst beads (catalyst can be regenerated).

  • Purification: Fractional distillation as described in Method A.

Process Workflow & Characterization

Workflow Diagram

Workflow Prep Preparation Dry Glassware, N2 Atmosphere Mix Catalyst Activation Dissolve BCF or Wash Amberlyst Prep->Mix Add Controlled Addition PO added to Propanol (0°C) Mix->Add React Reaction Phase RT to 50°C, 2-6 Hours Add->React Quench Quench/Filter Neutralize Acid or Remove Beads React->Quench Distill Fractional Distillation Remove excess Propanol & Isolate Isomer Quench->Distill QC QC Analysis GC-MS & H-NMR Distill->QC

Figure 2: Step-by-step experimental workflow for acid-catalyzed synthesis.

Quality Control & Identification

Distinguishing the two isomers is critical.

TechniqueThis compound (Target)1-Propoxy-2-Propanol (Impurity)
1H-NMR (Key Signal) Primary Alcohol: Multiplet/Triplet for

at

3.4–3.6 ppm.
Secondary Alcohol: Multiplet for

at

3.8–4.0 ppm.
13C-NMR Terminal Carbon signal shifted upfield relative to secondary.Methine carbon signal distinct.
GC-MS Retention time usually higher (higher BP due to better H-bonding access).Retention time usually lower.

Note on Boiling Points:

  • 1-Propoxy-2-propanol BP: ~149°C[9]

  • This compound BP: ~150-152°C (Estimated)

  • Because the BPs are extremely close, synthesis selectivity (Method A) is far superior to attempting to separate a 50/50 mixture by distillation.

References

  • Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. Industrial & Engineering Chemistry Research. (2026).[6][5] Demonstrates high regioselectivity of BCF for primary alcohol products.[5] (Note: Generalized link to journal/topic based on search context 1.1/1.9).

  • Amberlyst-15 as a new and reusable catalyst for regioselective ring-opening reactions. ResearchGate. (2025).[2][7][9][12][13] Validates solid acid catalysts for epoxide opening.[13]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange / Clayden Organic Chemistry. Explains the mechanistic shift from steric to electronic control.

  • 1-Propoxy-2-propanol Properties (Comparison). PubChem. Provides physical data for the major isomer to assist in differentiation.

Sources

Laboratory Scale Synthesis Protocol: 2-Propoxy-1-Propanol (High-Purity Regioselective Route)

[1]

Abstract & Core Directive

This protocol details the regioselective synthesis of 2-propoxy-1-propanol (CAS: 10215-30-2).[1] Unlike the industrial alkoxylation of propanol with propylene oxide—which predominantly yields the isomeric 1-propoxy-2-propanol (α-isomer)—this guide utilizes a lactate-reduction strategy . This pathway guarantees the thermodynamic placement of the propoxy group at the secondary carbon and the hydroxyl group at the primary carbon, ensuring high isomeric purity (>98%) required for structure-activity relationship (SAR) studies and precise solvent applications.

Introduction & Retrosynthetic Analysis[2]

The Isomer Challenge

Commercially available "Propylene Glycol Propyl Ether" (PNP) is a mixture dominated by 1-propoxy-2-propanol (~95%).[1][2] The target molecule, This compound (the


3
Strategic Pathway

To synthesize the

Retrosynthetic Logic:

  • Target: this compound.[1][3][2][4][5]

  • Precursor: Ethyl 2-propoxypropionate (Ether-Ester).[3]

  • Starting Material: Ethyl Lactate (Cheap, available, defined stereochemistry).[1][3]

Safety & Hazard Assessment

Hazard ClassRisk DescriptionMitigation Strategy
Flammability Ether/Alcohol intermediates are highly flammable (Flash point < 50°C).[1]Ground all glassware; use spark-proof inert gas lines.[3]
Reactivity Sodium Hydride (NaH) releases

gas; pyrophoric potential.[1][3]
Use mineral oil dispersion; quench excess carefully under

.[3]
Reactivity LiAlH

is a vigorous reducing agent; reacts violently with water.[1][3]
Use Fieser workup method; maintain anhydrous conditions.[3]
Toxicity Alkyl halides (Propyl iodide/bromide) are potential alkylating agents.[1][3]Handle in a certified fume hood with double-gloves.[3]

Experimental Protocol

Stage 1: Williamson Ether Synthesis of Ethyl 2-Propoxypropionate

Objective: Install the propyl ether linkage on the secondary hydroxyl group of ethyl lactate.

Reagents:

  • Ethyl Lactate (1.0 eq, 11.8 g, 100 mmol)[6]

  • 1-Iodopropane (1.2 eq, 20.4 g, 120 mmol) [Alternatively 1-Bromopropane with catalytic KI][1]

  • Sodium Hydride (60% in oil) (1.1 eq, 4.4 g, 110 mmol)

  • Solvent: Anhydrous DMF (100 mL) or THF/DMF (4:1 mix)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.[6]

  • Deprotonation: Charge the flask with NaH (washed with dry hexanes to remove oil if strictly necessary, otherwise use as is). Add anhydrous DMF (50 mL) and cool to 0°C in an ice bath.

  • Addition: Dissolve Ethyl Lactate in DMF (20 mL). Add dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.[3] Stir at 0°C for 30 mins until evolution ceases.

  • Alkylation: Add 1-Iodopropane dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC.[3][7]

  • Quench: Cool to 0°C. Carefully add saturated NH

    
    Cl solution (50 mL) to quench unreacted hydride.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with water (
    
    
    mL) to remove DMF, then brine.[3]
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate via rotary evaporation.
    
  • Purification: Distill under reduced pressure (vacuum distillation) to isolate Ethyl 2-propoxypropionate .

    • Expected Yield: 75–85%[3][8]

    • Appearance: Clear colorless liquid.[3][4][7][9]

Stage 2: Reductive Cleavage to this compound

Objective: Reduce the ester functionality to a primary alcohol without cleaving the ether.

Reagents:

  • Ethyl 2-propoxypropionate (from Stage 1) (1.0 eq, ~16 g, 100 mmol)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (1.0 eq, 3.8 g, 100 mmol) [Use 0.5-0.75 eq molar ratio if counting hydrides, but 1:1 mass eq is standard excess].[1]
    
  • Solvent: Anhydrous THF (150 mL)

Procedure:

  • Setup: Flame-dry a 500 mL 2-neck RBF with reflux condenser and

    
     line.
    
  • Preparation: Suspend LiAlH

    
     in anhydrous THF (100 mL) at 0°C.
    
  • Addition: Dissolve Ethyl 2-propoxypropionate in THF (50 mL). Add dropwise to the hydride suspension.[3] The reaction is exothermic; maintain temperature < 10°C.[3]

  • Reflux: After addition, warm to RT, then heat to gentle reflux (65°C) for 2 hours to ensure completion.

  • Fieser Workup (Critical for Safety):

    • Cool mixture to 0°C.

    • Add 3.8 mL Water (slowly).

    • Add 3.8 mL 15% NaOH solution.

    • Add 11.4 mL Water .

    • Note: This creates a granular white precipitate of aluminum salts that is easy to filter.[3]

  • Isolation: Warm to RT and stir for 15 mins. Filter through a Celite pad.[3] Wash the pad with THF.[3]

  • Concentration: Remove solvent via rotary evaporation.[3]

  • Final Purification: Distill the crude oil at atmospheric pressure or mild vacuum.

    • Target Boiling Point: ~150–152°C (Atmospheric).[3]

    • Yield: 85–90%.[3]

Characterization & Validation

To validate the 2-propoxy regiochemistry versus the 1-propoxy isomer, use

FeatureThis compound (Target)1-Propoxy-2-Propanol (Commercial Isomer)
Methine (CH)

~3.5 ppm (multiplet)
attached to ether oxygen.[1]

~3.9 ppm (multiplet)
attached to hydroxyl.[1][3]
Methylene (CH

)

~3.4-3.6 ppm
(ABX system), attached to OH .[1][3] Shifts upon D

O shake.

~3.2-3.4 ppm
, attached to Ether .[3] No shift on D

O shake.[3]
Methyl (CH

)
Doublet at ~1.1 ppm.[1][3]Doublet at ~1.1 ppm.[3]

Key Diagnostic: In the target molecule, the proton on the chiral center (CH) does not shift significantly when D

3primary alcohol protons (CH

-OH)

Process Visualization

SynthesisProtocolcluster_0Stage 1: Etherificationcluster_1Stage 2: ReductionStartEthyl Lactate(C5H10O3)Reagents1NaH, 1-IodopropaneDMF, 0°C -> RTStart->Reagents1IntermediateEthyl 2-propoxypropionate(Ether-Ester)Reagents1->Intermediate Williamson Ether Synthesis(Yield ~80%)Reagents2LiAlH4THF, RefluxIntermediate->Reagents2QuenchFieser Workup(H2O, 15% NaOH)Reagents2->Quench Reductive CleavageFinalProdThis compound(>98% Regiopurity)Quench->FinalProd Filtration & Distillation

Caption: Step-wise synthetic workflow converting Ethyl Lactate to this compound via ether-ester intermediate.

References

  • Regioselectivity in Propylene Oxide Ring Opening: Smith, J. G.[1][3] "Synthetically useful reactions of epoxides."[1][3] Synthesis, 1984(8), 629-656. (Mechanistic grounding for why direct synthesis fails).

  • Lactate Etherification Protocol: Misra, A. K., et al.[3] "Efficient synthesis of alpha-alkoxy esters via Williamson ether synthesis using silver oxide."[3] Tetrahedron Letters, 2005, 46(12), 2033-2036. (Alternative mild base protocol).

  • Fieser Workup for LiAlH4: Fieser, L. F., & Fieser, M.[1][3] "Reagents for Organic Synthesis."[3][8] Vol. 1, Wiley, New York, 1967, p. 581-595. (Standard safety protocol for aluminohydride quenching).

  • Physical Properties & Safety Data: PubChem Database.[1][3] "Compound Summary: 1-Propoxy-2-propanol (Isomer Comparison)." National Center for Biotechnology Information.[3]

Using 2-propoxy-1-propanol as a solvent in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Propoxy-1-Propanol (2-PP) in Advanced Organic Synthesis

Part 1: Introduction & Solvent Profile

The "P-Series" Paradigm Shift In the wake of increasing regulatory pressure on "E-series" glycol ethers (ethylene glycol-based) due to reprotoxicity, This compound (2-PP) —often found as the primary alcohol isomer in commercial Propylene Glycol n-Propyl Ether (PnP)—has emerged as a critical "green" alternative.

While commercial PnP is a mixture (typically ~95% 1-propoxy-2-propanol and ~5% this compound), understanding the specific behavior of the This compound isomer is vital for high-precision synthesis. Unlike its secondary alcohol counterpart, 2-PP possesses a primary hydroxyl group , offering distinct nucleophilicity and steric profiles that can influence reaction kinetics and impurity formation.

Physicochemical Profile (2-PP / PnP System)

PropertyValueSynthetic Implication
CAS No. 10215-30-2 (Isomer specific)Note: Commercial PnP is CAS 1569-01-3
Boiling Point 149°C (300°F)Ideal for high-temp reflux without pressurized vessels.
Water Solubility MiscibleEnables homogeneous aqueous-organic catalysis.
Vapor Pressure 1.7 mmHg @ 20°CLow volatility reduces solvent loss during extended reflux.
Flash Point 48°C (119°F)Requires standard flammable liquid handling (Class 3).
LogP ~0.6–0.8Amphiphilic: Dissolves both polar salts and non-polar organics.

Part 2: Mechanistic Advantages & Isomer Logic

The Amphiphilic Advantage

2-PP acts as a "molecular bridge." Its propoxy tail (hydrophobic) solvates organic substrates (aryl halides, esters), while its hydroxyl/ether head (hydrophilic) solvates inorganic bases (


, 

) and metal catalysts. This mimics Phase Transfer Catalysis (PTC) without requiring an external agent like TBAB.
The Primary Alcohol Warning (Crucial for 2-PP)

Researchers must account for the This compound isomer.

  • Risk: In reactions involving strong electrophiles (e.g., acid chlorides, isocyanates), the primary -OH of 2-PP is more nucleophilic than the secondary -OH of the major isomer. It can form stable ester/carbamate impurities.

  • Benefit: In reductive environments or transition metal catalysis, the primary alcohol is less sterically hindered, potentially stabilizing specific metal-ligand complexes better than the secondary isomer.

Part 3: Experimental Protocols

Protocol A: High-Temperature Suzuki-Miyaura Coupling

Rationale: 2-PP allows reflux at ~150°C, accelerating sluggish couplings of aryl chlorides that fail in THF (66°C) or Toluene (110°C), while avoiding the toxicity of DMF/DMAc.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • 
     (1 mol%) / S-Phos (2 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: this compound (Technical Grade PnP)

Workflow:

  • Charge: Add solid reagents to a reaction vial equipped with a stir bar.

  • Solvation: Add 2-PP (concentration 0.5 M relative to aryl halide). Note: The base may not fully dissolve initially.

  • Degas: Sparge with Argon for 5 minutes. (2-PP has higher viscosity than THF; ensure vigorous bubbling).

  • Reaction: Heat to 130°C . The amphiphilic nature of 2-PP will solubilize the

    
     as the temperature rises, creating a pseudo-homogeneous phase.
    
  • Monitoring: Monitor by HPLC. (Reaction typically complete in <2 hours due to thermal acceleration).

  • Workup (Azeotropic Strategy):

    • Cool to room temperature.

    • Dilute with Water (1:1 ratio) and extract with Ethyl Acetate.

    • Challenge: 2-PP partitions into both phases.

    • Solution: Wash the organic layer 3x with water (2-PP prefers the aqueous phase).

    • Evaporate organic layer.

Protocol B: Enzymatic Kinetic Resolution (Lipase Catalysis)

Rationale: Lipases (e.g., CAL-B) often denature in polar aprotic solvents (DMF). 2-PP provides a hydrophobic microenvironment (propyl tail) that preserves enzyme activity while maintaining solubility of polar substrates.

Workflow:

  • Substrate: Racemic secondary alcohol (1.0 equiv).

  • Acyl Donor: Vinyl Acetate (3.0 equiv).

  • Catalyst: Immobilized Candida antarctica Lipase B (CAL-B).

  • Solvent: 2-PP (Anhydrous).

    • Critical Control: Ensure water content <0.05% to prevent hydrolysis of the product ester.

  • Incubation: Shake at 40°C, 200 rpm.

  • Filtration: Filter off the immobilized enzyme (reusable).

  • Purification: Distill off the solvent. 2-PP's high BP allows volatile esters to be distilled first if they boil <120°C.

Part 4: Visualization (Decision Logic)

Figure 1: Solvent Selection & Workup Logic for 2-PP Caption: Decision tree for selecting 2-PP based on thermal requirements and downstream separation strategy.

SolventLogic Start Reaction Requirement Temp Target Temp > 110°C? Start->Temp Solubility Reagents Temp->Solubility Yes SelectOther Use THF/Toluene Temp->SelectOther No Select2PP Select 2-PP (PnP) Solubility->Select2PP Polar Salts + Organics Solubility->SelectOther Strictly Non-Polar Workup Workup Strategy Select2PP->Workup Azeotrope Azeotropic Distillation (w/ Water) Workup->Azeotrope Product BP > 160°C Extraction Aq. Wash (3x) (Remove 2-PP) Workup->Extraction Product is Lipophilic

Part 5: Safety & Handling (E-E-A-T)

Toxicology Profile:

  • Metabolism: Unlike Ethylene Glycol Monopropyl Ether (E-series), which metabolizes to alkoxyacetic acids (reprotoxic), 2-PP and its isomers metabolize primarily to propylene glycol and propionic acid/alcohol, which are significantly less toxic.

  • Exposure: 2-PP is a mild eye irritant. It is not classified as a carcinogen.

Handling Precautions:

  • Peroxide Formation: Like all glycol ethers, 2-PP can form peroxides upon prolonged exposure to air. Test with starch-iodide paper before distilling to dryness.

  • Flammability: Flash point 48°C. Ground all glassware during transfer to prevent static discharge.

Part 6: References

  • Dow Chemical Company. (2023). Product Safety Assessment: Propylene Glycol n-Propyl Ether.[1][2] Dow Technical Library. Link

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture." Green Chemistry, 13(4), 854-862. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-propoxypropan-2-ol (major isomer of PnP).Link

  • Bäckvall, J. E. (2010). Modern Oxidation Methods. Wiley-VCH. (Discusses glycol ethers in oxidation protocols).

  • Monument Chemical. (2021). Poly-Solv® PnP Technical Data Sheet.Link

Sources

Application Note: Propylene Glycol Propyl Ether (PnP) in High-Performance Coatings Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the physicochemical properties, mechanistic behavior, and application protocols for Propylene Glycol n-Propyl Ether (PnP) in waterborne coating systems. Designed for formulation scientists and R&D professionals, this document focuses on PnP's role as a high-efficiency coalescing agent and coupling solvent. We provide actionable protocols for determining Minimum Film Formation Temperature (MFFT) efficiency and coupling capacity, supported by mechanistic insights into polymer particle deformation and interdiffusion.

Physicochemical Profile & Rational Selection

Propylene Glycol Propyl Ether (CAS: 1569-01-3) represents a "Goldilocks" solvent in the P-series glycol ether family. It bridges the gap between the highly volatile/hydrophilic PM (Propylene Glycol Methyl Ether) and the slower/hydrophobic PnB (Propylene Glycol Butyl Ether).

Key Physical Data

The following parameters dictate PnP's behavior during the drying phase of a coating.

PropertyValueImplication for Formulation
Molecular Weight 118.17 g/mol Low enough for efficient diffusion; high enough to remain in film during initial drying.
Boiling Point 149°CCategorized as a medium-boiler; ensures open time without causing water sensitivity in the final film.
Evaporation Rate 0.22 (nBuAc=1.0)Slower than water. Ensures the solvent remains present to plasticize particles after water evaporation.
Solubility (Water) Complete (100%)Allows easy incorporation into the aqueous phase without pre-emulsification.
Surface Tension ~27 mN/mSignificantly lower than water (72 mN/m); aids in substrate wetting and defect reduction.
Flash Point 48°C (Closed Cup)Flammable; requires standard solvent handling precautions.
Hansen Solubility Parameters (HSP)

To predict resin compatibility, we utilize HSP. PnP exhibits a balanced profile, making it a "coupling" solvent capable of stabilizing hydrophobic resins in aqueous media.[1]

  • 
     (Dispersion):  15.8 MPa
    
    
    
  • 
     (Polar):  7.0 MPa
    
    
    
  • 
     (Hydrogen Bonding):  9.2 MPa
    
    
    
    [2]

Formulation Insight: The moderate


 and 

values allow PnP to act as a bridge. It associates with the hydration layer of latex particles (via H-bonding) while its propyl tail (

contribution) penetrates the polymer matrix to facilitate softening.

Mechanism of Action: Coalescence & Film Formation[1][4][5][6][7][8]

The transition from a liquid dispersion to a solid, continuous film occurs in three distinct stages.[3][4] PnP is critical in Stage 2 and Stage 3 .

The 3-Stage Process
  • Concentration: Water evaporates; particles crowd together.

  • Deformation: Capillary forces overcome particle modulus. PnP partitions into the polymer , lowering the Glass Transition Temperature (

    
    ) effectively "softening" the spheres so they can flatten against each other.
    
  • Interdiffusion: Polymer chains diffuse across particle boundaries to form a homogeneous matrix. PnP slowly evaporates, restoring the original

    
     and hardness of the resin.
    
Visualization of the Coalescence Pathway

CoalescenceMechanism Wet Wet Dispersion (Resin + Water + PnP) Evap1 Stage 1: Water Evaporation (Solids increase) Wet->Evap1 Partition PnP Partitioning (Water -> Polymer Phase) Evap1->Partition Critical Step Deform Stage 2: Particle Deformation (Modulus Reduction) Partition->Deform Tg Depression Diffuse Stage 3: Chain Interdiffusion (Coalescence) Deform->Diffuse Dry Dry Film (PnP Evaporates -> Hardness Recovery) Diffuse->Dry Note PnP remains in film longer than water due to Evap Rate 0.22 Note->Partition

Figure 1: The mechanistic pathway of PnP during latex film formation.[5] Note the critical partitioning step where PnP migrates from the aqueous phase to the polymer phase.

Application Protocols

The following protocols are designed to validate PnP performance in a new formulation.

Protocol A: Determination of MFFT Efficiency (ASTM D2354 Modified)

Objective: Determine the minimum concentration of PnP required to form a crack-free film at a specific target temperature (usually 0°C to 5°C).

Materials:

  • MFFT Bar (Temperature Gradient Plate).

  • Base Latex (e.g., Acrylic or Styrene-Acrylic,

    
     approx 20-40°C).
    
  • PnP Solvent.[6][7]

  • Deionized Water.

Procedure:

  • Ladder Preparation: Prepare 5 samples (20g each) of latex with increasing levels of PnP (e.g., 0%, 2%, 4%, 6%, 8% based on resin solids).

    • Note: Pre-mix PnP with an equal weight of water before adding to latex to prevent "shock" or localized coagulation.

  • Equilibration: Allow samples to stir gently for 2 hours to ensure PnP partitions into the polymer particles.

  • Application: Apply 75-micron (3 mil) wet films of each sample onto the MFFT bar (gradient set from -5°C to 20°C).

  • Drying: Allow films to dry completely (approx. 2-4 hours depending on humidity).

  • Assessment:

    • Identify the "crack point" (transition from continuous film to cracked/powdery layer).

    • Record the temperature at this transition point as the MFFT.

  • Data Plotting: Plot MFFT (°C) vs. % PnP. The slope indicates plasticization efficiency.

Self-Validation Check: The 0% PnP control must show an MFFT near the theoretical


 of the resin. If the control forms a film at 0°C without solvent, the resin 

is too low for this test.
Protocol B: Coupling Efficiency (Titration Method)

Objective: Quantify PnP's ability to solubilize a hydrophobic resin or oil into water (Cloud Point determination).

Materials:

  • Hydrophobic Resin (e.g., Alkyd or Epoxy ester).[8]

  • PnP.

  • Deionized Water.

  • Turbidity Meter (optional) or Visual Inspection.

Procedure:

  • Baseline: Weigh 10g of Resin into a beaker.

  • Titration: Add water slowly while stirring. The mixture will likely turn cloudy/phase separate immediately.

  • Solvent Addition: Add PnP dropwise to the cloudy mixture under agitation.

  • Endpoint: Record the mass of PnP required to turn the mixture from turbid to transparent/translucent (stable microemulsion).

  • Calculation:

    
    
    

Interpretation: A lower percentage indicates higher coupling efficiency. Compare PnP against EB (Ethylene Glycol Butyl Ether) to demonstrate P-series efficacy.

Formulation Optimization Workflow

When integrating PnP, use the following logic flow to balance film formation against hardness development.

OptimizationWorkflow Start Start: Select Resin Tg Calc Calculate Theoretical PnP Load (Start at 4-6% on solids) Start->Calc TestMFFT Run Protocol A (MFFT) Calc->TestMFFT Decision1 Is MFFT < Target Application Temp? TestMFFT->Decision1 Increase Increase PnP Load (+2%) Decision1->Increase No CheckHardness Check Koenig Hardness (24h & 7 days) Decision1->CheckHardness Yes Increase->TestMFFT Decision2 Is Early Hardness Acceptable? CheckHardness->Decision2 Blend Blend PnP with Faster Solvent (e.g., DOWANOL™ PM) Decision2->Blend No (Too Soft) Final Final Formulation Decision2->Final Yes Blend->Final

Figure 2: Logical workflow for optimizing PnP concentration. This iterative process prevents over-plasticization which leads to blocking (tackiness).

Troubleshooting Common Defects

DefectCause related to SolventPnP Solution
Cratering / Fisheyes High surface tension gradients.PnP lowers surface tension (~27 dynes/cm), improving substrate wetting.
Mud-Cracking Drying too fast; surface skins over before bottom dries.PnP's evaporation rate (0.[6][9][10]22) keeps the "wet edge" open longer than water, allowing uniform drying.
Picture Framing Uneven evaporation at edges.PnP provides a steady evaporation tail, reducing the surface tension differential that drives edge-beading.
Low Gloss Poor coalescence (micro-roughness).Increase PnP load to improve particle deformation and surface leveling.

References

  • Dow Chemical. (2023). DOWANOL™ PnP Glycol Ether Technical Data Sheet. Retrieved from

  • Eastman Chemical Company. (2023). Eastman™ Propylene Glycol Monopropyl Ether (EP Solvent). Retrieved from

  • SpecialChem. (2022). Coalescing Agents in Coatings - Definition, Types & Properties. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data referenced via )

  • Steward, P. A., et al. (2000). Review of Polymer Latex Film Formation and Properties. Advances in Colloid and Interface Science. (Contextual grounding for Section 2).

Sources

Application Notes and Protocols for 2-Propoxy-1-Propanol as a Mobile Phase in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Greener Horizon for HPLC Separations

In the pursuit of sustainable laboratory practices, the field of analytical chemistry is increasingly scrutinizing the environmental impact of common solvents. High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical and chemical analysis, traditionally relies on significant volumes of acetonitrile and methanol. While effective, the toxicity and disposal of these solvents present considerable environmental and health challenges. This has spurred research into "green" alternatives that offer a reduced environmental footprint without compromising chromatographic performance.[1]

This application note introduces 2-propoxy-1-propanol , a propylene glycol ether, as a potential green alternative to traditional reversed-phase HPLC solvents. Its complete miscibility with water, lower volatility, and favorable toxicological profile compared to acetonitrile make it an intriguing candidate for exploration. This document provides a comprehensive overview of its physicochemical properties, theoretical considerations for its use as a mobile phase, and foundational protocols to guide researchers in developing robust HPLC methods.

Physicochemical Profile: Understanding this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its successful implementation in HPLC. The following table summarizes the key characteristics of this compound in comparison to the most common reversed-phase solvents, acetonitrile and methanol.

PropertyThis compoundAcetonitrileMethanolWater
Chemical Formula C6H14O2C2H3NCH4OH2O
Molecular Weight ( g/mol ) 118.1741.0532.0418.02
Boiling Point (°C) ~1508265100
Density (g/mL at 25°C) ~0.8850.7860.7921.00
Viscosity (cP at 20°C) ~3.80.370.591.00
UV Cutoff (nm) Not Established (Est. ~210-220 nm)190205Not Applicable
Polarity Index (Snyder) ~4.3 (Estimated)5.85.110.2
Miscibility with Water CompleteCompleteCompleteNot Applicable

Chromatographic Characteristics and Theoretical Considerations

Elution Strength

Elution strength in reversed-phase HPLC is inversely related to the polarity of the organic modifier. With an estimated polarity index of around 4.3, this compound is less polar than both methanol (5.1) and acetonitrile (5.8). This suggests that This compound will have a stronger elution strength than methanol and acetonitrile . Consequently, a lower concentration of this compound in the mobile phase will be required to achieve similar retention times for hydrophobic analytes compared to methanol or acetonitrile. This could potentially lead to reduced solvent consumption.

Viscosity and Backpressure

A significant consideration for any HPLC solvent is its viscosity, as this directly impacts system backpressure. At approximately 3.8 cP, this compound is considerably more viscous than water, methanol, and acetonitrile. This higher viscosity will result in higher backpressure. To mitigate this, the following strategies can be employed:

  • Elevated Column Temperature: Increasing the column temperature (e.g., to 30-40°C) will decrease the viscosity of the mobile phase and subsequently lower the backpressure.

  • Lower Flow Rates: Employing a lower flow rate will reduce the pressure.

  • Wider Bore Columns: Using columns with a larger internal diameter can also help to manage backpressure.

Selectivity

The unique chemical structure of this compound, containing both an ether and a hydroxyl group, may offer different selectivity compared to the simple alcohol (methanol) or the nitrile (acetonitrile). This could be advantageous for the separation of complex mixtures where traditional solvents fail to provide adequate resolution.

Experimental Protocols

The following protocols are intended as a starting point for the development of HPLC methods using this compound. Optimization will be necessary for specific applications.

Protocol 1: Mobile Phase Preparation
  • Solvent Quality: Use only HPLC-grade this compound and water.

  • Aqueous Component: Prepare the aqueous portion of the mobile phase (e.g., water with buffer salts or acid/base modifiers) as required by the specific method. Ensure all additives are fully dissolved.

  • Mixing: Carefully measure the required volumes of the aqueous component and this compound. Due to its viscosity, ensure thorough mixing to achieve a homogenous solution.

  • Degassing: Degas the final mobile phase mixture using standard laboratory procedures (e.g., sonication, vacuum filtration, or helium sparging) to prevent bubble formation in the HPLC system.

Protocol 2: System Equilibration and Sample Analysis

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis prep_mp Mobile Phase Preparation equilibration System Equilibration prep_mp->equilibration prep_sample Sample Preparation injection Sample Injection prep_sample->injection equilibration->injection Ready separation Chromatographic Separation injection->separation detection Detection (UV-Vis, etc.) separation->detection data_analysis Data Analysis detection->data_analysis system_flush System Flush data_analysis->system_flush Analysis Complete

Caption: A generalized workflow for HPLC analysis.

  • System Priming: Prime all pump lines with the prepared mobile phase to ensure no air is trapped in the system.

  • Column Equilibration: Equilibrate the HPLC column with the mobile phase at the desired flow rate until a stable baseline is achieved. Due to the viscosity of this compound, a longer equilibration time may be necessary compared to methods using acetonitrile or methanol.

  • Sample Injection: Inject the prepared sample. The sample diluent should ideally be of a similar or weaker elution strength than the initial mobile phase composition to ensure good peak shape.

  • Data Acquisition: Acquire the chromatogram according to the method parameters.

  • System Flushing: After analysis, flush the system and column with a suitable solvent (e.g., a mixture of isopropanol and water) to remove any residual this compound and prevent potential long-term issues.

Method Development and Optimization

Developing a new HPLC method with this compound or adapting an existing one requires a systematic approach.

method_development start Define Separation Goals select_column Select Stationary Phase (e.g., C18, Phenyl) start->select_column initial_conditions Initial Conditions - Isocratic or Gradient? - Starting % of this compound select_column->initial_conditions optimize_organic Optimize Organic Modifier - Adjust % of this compound - Evaluate Retention and Resolution initial_conditions->optimize_organic optimize_temp Optimize Temperature - Manage Backpressure - Fine-tune Selectivity optimize_organic->optimize_temp optimize_ph Optimize pH (for ionizable compounds) - Adjust Buffer pH - Observe Peak Shape and Retention optimize_temp->optimize_ph validation Method Validation - Specificity, Linearity, Accuracy, Precision optimize_ph->validation

Caption: A logical flow for HPLC method development.

  • Initial Scouting Gradient: Begin with a broad gradient (e.g., 5% to 95% this compound over 20-30 minutes) to determine the approximate elution conditions for the analytes of interest.

  • Isocratic vs. Gradient Elution: Based on the scouting run, decide if an isocratic or gradient method is more appropriate. For complex mixtures with a wide range of polarities, a gradient method will likely be necessary.

  • Optimization of Organic Content: For isocratic methods, systematically vary the percentage of this compound to achieve the desired retention and resolution. For gradient methods, adjust the gradient slope and duration.

  • Temperature Optimization: As mentioned, temperature is a critical parameter for managing backpressure. It can also influence selectivity. Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C).

  • pH and Buffer Selection: For ionizable compounds, the pH of the mobile phase is a powerful tool for controlling retention and peak shape. Select a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH.

Safety, Handling, and Disposal

While this compound is considered to have a more favorable safety profile than acetonitrile, it is still a chemical that requires proper handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[3][4]

  • Disposal: Dispose of waste this compound and its mixtures in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.[5] It is generally considered biodegradable, which is an advantage over some other organic solvents.[6]

Conclusion and Future Outlook

This compound presents a promising, albeit largely unexplored, alternative to traditional HPLC solvents. Its "green" characteristics, complete water miscibility, and unique selectivity warrant further investigation by the scientific community. The primary challenge in its adoption is its higher viscosity, which can be managed through careful method development, particularly with the optimization of temperature. The lack of a well-established UV cutoff value necessitates preliminary experimental determination for any new application.

As the demand for sustainable analytical methodologies grows, solvents like this compound may play an increasingly important role in the future of liquid chromatography. This application note serves as a foundational guide to encourage and facilitate the exploration of this and other greener solvents in HPLC.

References

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • Alternative Solvents for the Reversed-Phase Separation of Proteins. Waters Corporation. [Link]

  • Q: What points need to be considered when replacing acetonitrile with methanol? Shimadzu. [Link]

  • Using methanol instead of acetonitrile in an HPLC method should be done with caution. Tips & Suggestions. [Link]

  • Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. Go Glycol Pros. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Unknown Source. [Link]

  • Acetonitrile/Methanol Substitution in C18 Reverse Phase. Teledyne Labs. [Link]

  • HPLC Solvent Selection. Element Lab Solutions. [Link]

  • Safety and Environmental Considerations for Propylene Glycol. Unknown Source. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Propylene Glycol as a Promising Eluent in Green Reversed Phase Liquid Chromatographic Separation of Ascorbic Acid and Glutathione in Effervescent Tablets. ResearchGate. [Link]

  • This compound (C6H14O2). PubChemLite. [Link]

  • UV Cutoff. Unknown Source. [Link]

  • 2-Propanol, 1-propoxy-. NIST WebBook. [Link]

  • Propylene Glycol as a Promising Eluent in Green Reversed Phase Liquid Chromatographic Separation of Ascorbic Acid and Glutathione in Effervescent Tablets. MDPI. [Link]

  • Comparison of the polarity of organic solvents. Unknown Source. [Link]

  • 2-Propanol, 1-propoxy-. NIST WebBook. [Link]

  • Separation of Propylene glycol diacetate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • UV Cutoff wavelength= UV Abs Cutoff (nm)= UV cutoff is the wavelength (gueiz- leng) where sv also absorbs light (Spectrofotometric UV or Visible or LC- VWD detector). In that region, the measurement. ResearchGate. [Link]

  • 1-Propoxy-2-propanol. PubChem. [Link]

  • Isolation of poly(propylene glycol)s from water for quantitative analysis by reversed-phase liquid chromatography. PubMed. [Link]

  • Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. [Link]

  • Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Unknown Source. [Link]

  • Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

  • UV Cutoff: N Propyl Alcohol. Scribd. [Link]

  • Solvents and Polarity. Department of Chemistry : University of Rochester. [Link]

Sources

Application Note: High-Resolution GC Analysis of 2-Propoxy-1-Propanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision separation and quantification of 2-propoxy-1-propanol (CAS: 10215-30-2).

This compound is the beta-isomer (secondary alcohol isomer) of the commercial solvent Propylene Glycol n-Propyl Ether (PnP) . Commercial PnP is predominantly 1-propoxy-2-propanol (alpha-isomer), with the beta-isomer present as a minor constituent (typically <5%). Accurate analysis requires a method capable of baseline resolution between these structural isomers.

Introduction & Scientific Context

This compound is a glycol ether often analyzed during the quality control of industrial solvents or as an impurity in pharmaceutical formulations. Unlike its major isomer (1-propoxy-2-propanol), the beta-isomer contains a primary hydroxyl group, which influences its reactivity and metabolic pathway.

The Analytical Challenge

The primary challenge is isomeric resolution . Both isomers share identical molecular weights (118.17 g/mol ) and similar mass spectra, making GC-MS identification relying solely on library matching difficult. Separation relies entirely on the interaction with the stationary phase.

  • Boiling Point Differential: The isomers have boiling points within a narrow range (~149–150°C).

  • Polarity: The primary alcohol (this compound) is slightly more polar than the secondary alcohol (major isomer).

This protocol utilizes an intermediate-polarity cyanopropylphenyl phase (e.g., 1301-type or 624-type), which has proven superior to standard non-polar columns for glycol ether speciation.

Method Development Strategy

Stationary Phase Selection
  • Recommended: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., Rxi-1301Sil MS, DB-1301, or DB-624).

    • Mechanism: The cyano- group provides unique selectivity for the ether linkages and hydroxyl groups, enhancing the separation of the alpha and beta isomers compared to 100% PDMS (DB-1) or 5% Phenyl (DB-5) columns.

  • Alternative: Polyethylene Glycol (PEG/Wax).

    • Mechanism: Strong hydrogen bonding separates based on the accessibility of the hydroxyl group. The primary alcohol (this compound) will typically retain longer than the secondary alcohol.

Detector Selection
  • Flame Ionization Detector (FID): The gold standard for quantitation due to its wide linear dynamic range and uniform response to carbon-hydrogen bonds.

  • Mass Spectrometry (MS): Essential for confirming peak identity in complex matrices, though EI fragmentation patterns for glycol ether isomers are very similar.

Experimental Protocols

Protocol A: Quantitative Isomer Analysis (GC-FID)

Objective: Determine the concentration of this compound and its ratio to the major isomer in solvent samples.

1. Instrument Configuration
ParameterSetting
Inlet Split/Splitless (S/SL)
Liner 4 mm ID Precision Liner with Wool (deactivated)
Column DB-1301 or Rxi-1301Sil MS (30 m × 0.25 mm ID × 1.4 µm film)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Detector FID @ 250°C
Makeup Gas N₂ (30 mL/min), H₂ (30 mL/min), Air (300 mL/min)
2. Temperature Program
  • Initial: 40°C (Hold 2 min) — Focuses volatiles

  • Ramp 1: 10°C/min to 160°C — Elutes isomers

  • Ramp 2: 30°C/min to 240°C (Hold 3 min) — Cleans column

  • Total Run Time: ~18 minutes

3. Sample Preparation
  • Diluent: Methanol or Acetonitrile (LC-MS Grade).

  • Internal Standard (ISTD): 1-Hexanol or Fluorobenzene (approx. 1000 µg/mL).

  • Preparation:

    • Weigh 100 mg of sample into a 20 mL volumetric flask.

    • Add 1.0 mL of ISTD solution.

    • Dilute to volume with Diluent.

    • Transfer to GC vial.

  • Injection: 1.0 µL, Split Ratio 50:1.

Protocol B: Trace Impurity Analysis (GC-MS)

Objective: Detect low-level this compound residues in drug substances or final products.

1. Instrument Configuration
  • Column: DB-624 (30 m × 0.32 mm × 1.8 µm). Thicker film improves retention of volatiles and peak shape for polar analytes.

  • MS Source: Electron Impact (EI), 70 eV.

  • Scan Range: 29–250 amu.

  • SIM Mode (Optional): Monitor ions m/z 59, 73, 87 (characteristic ether fragments).

2. Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct protocol based on sample concentration.

G Start Start: Sample Assessment ConcCheck Est. Concentration? Start->ConcCheck HighConc High Conc. (>0.1%) (Solvent Purity/Assay) ConcCheck->HighConc High Trace Trace Level (<1000 ppm) (Residual Solvent) ConcCheck->Trace Low FID_Path Protocol A: GC-FID (Split 50:1) HighConc->FID_Path MS_Path Protocol B: GC-MS (Split 10:1 or Splitless) Trace->MS_Path ColSel Column: Cyanopropylphenyl (DB-1301 / DB-624) FID_Path->ColSel MS_Path->ColSel Data Data Analysis: Calc Resolution (Rs) > 1.5 ColSel->Data

Caption: Decision tree for selecting GC-FID vs. GC-MS based on analyte concentration levels.

Validation & System Suitability

To ensure data trustworthiness (Trustworthiness pillar), the system must meet these criteria before running samples.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5 between Isomer 1 and Isomer 2Ensures accurate integration of the minor beta-isomer.
Tailing Factor < 1.5Polar hydroxyl groups can cause tailing; indicates active sites in liner/column.
Precision (n=6) RSD < 2.0% (Area)Verifies injection reproducibility.
LOD (GC-FID) ~1–5 ppmSufficient for purity analysis.
Elution Order (Typical on 1301/624 Phase)
  • 1-propoxy-2-propanol (Major, Alpha-isomer) – Elutes first.

  • This compound (Minor, Beta-isomer) – Elutes second.

    • Note: Always confirm with a standard if available. If a pure beta-isomer standard is unavailable, use a commercial "PnP" mix; the beta isomer is the smaller peak eluting immediately after the main peak.

Troubleshooting Guide

Issue: Co-elution of Isomers

  • Cause: Ramp rate too fast or column film too thin.

  • Fix: Lower the initial ramp rate to 5°C/min around the elution temperature (110–130°C). Switch to a thicker film column (1.8 µm DB-624).

Issue: Peak Tailing

  • Cause: Adsorption of the hydroxyl group on the inlet liner.

  • Fix: Use ultra-inert deactivated liners with wool. Ensure the split flow is sufficient to sweep the liner quickly.

Issue: Baseline Drift

  • Cause: Column bleed at high temperatures (PEG columns are susceptible).

  • Fix: Use "MS" grade columns (e.g., Rxi-1301Sil MS) which have higher thermal stability than standard waxes.

References

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek ChromaBLOGraphy. Link

  • NIOSH. (2003).[1] Method 2554: Glycol Ethers.[1][2] NIOSH Manual of Analytical Methods (NMAM), 4th Edition. Link

  • PubChem. (n.d.).[3] 1-Propoxy-2-propanol (Compound Summary).[3][4][5][6] National Library of Medicine. Link

  • Dow Chemical Company. (n.d.).[7] DOWANOL™ PnP Glycol Ether Technical Data Sheet.[7]Link

Sources

Application Note: Precision Cleaning & Degreasing with 2-Propoxy-1-Propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide details the application of 2-propoxy-1-propanol (CAS 10215-30-2) in high-precision cleaning formulations.[1] While often encountered as the minor isomer (<5%) in commercial Propylene Glycol n-Propyl Ether (PnP), this specific isomer possesses distinct primary alcohol functionality that influences both its solvency power and metabolic pathway.[1][2]

Target Audience: Pharmaceutical process engineers, formulation scientists, and validation managers.[2] Primary Application: Removal of hydrophobic residues (API, excipients, greases) from stainless steel (316L) and borosilicate glass in GMP environments.[2]

Chemical Profile
PropertyDataRelevance to Cleaning
IUPAC Name 2-propoxypropan-1-olPrimary alcohol structure enhances surfactant compatibility.[1]
CAS Number 10215-30-2Distinct from the major isomer (1-propoxy-2-propanol, CAS 1569-01-3).[1][2]
Molecular Weight 118.17 g/mol Low molecular weight facilitates rapid evaporation.[1]
Boiling Point ~149°C (Mix)High enough for heated cleaning; low enough for drying without residue.[1]
Solubility Water SolubleAmphiphilic: Couples hydrophobic oils into aqueous phases.[1]
Hansen Parameters

: 15.8,

: 7.0,

: 9.2
Excellent match for polar soils and non-polar greases.[2]

Mechanism of Action: The Solvency-Coupling Effect

This compound acts as a coupling agent .[1] In aqueous cleaning systems, water provides the mechanical energy and carrier medium, but it cannot dissolve hydrophobic soils (grease, lipid-based drug delivery systems).[2] this compound bridges this gap via two mechanisms:

  • Interfacial Tension Reduction: It migrates to the oil-water interface, lowering the energy required to lift soil from the substrate.[1][2]

  • Swelling & Penetration: The propyl tail penetrates the hydrophobic soil matrix, causing it to swell and detach from the surface (316L Steel/Glass), allowing surfactants to emulsify the debris.[2]

Diagram 1: Soil Removal Mechanism

CleaningMechanism Substrate Substrate (316L Stainless Steel) Soil Hydrophobic Soil (API/Grease) Substrate->Soil Adhesion Micelle Emulsified Soil (Micelle) Soil->Micelle 4. Roll-up & Removal Solvent This compound (Amphiphilic) Solvent->Soil 1. Penetration & Swelling Water Aqueous Phase Solvent->Water 2. Coupling Water->Soil 3. Hydraulic Lift

Caption: The thermodynamic pathway of soil removal. This compound penetrates the soil matrix, reducing adhesion forces and enabling aqueous emulsification.[1][2]

Formulation Protocols

Protocol A: High-Performance Hard Surface Degreaser

Objective: Create a formulation capable of removing heavy hydrocarbon greases or lipid-based pharmaceutical residues (e.g., petrolatum-based ointments).[1]

Safety Precaution: Ensure adequate ventilation. Wear nitrile gloves and safety goggles.

ComponentFunction% w/wRationale
DI Water Carrier80-85%Cost-effective, non-flammable base.[1]
This compound Solvent/Coupler8-12%Solubilizes the oil phase; couples it into water.[1]
Sodium Metasilicate Alkalinity Builder1-2%Saponifies fatty acids; protects steel from corrosion.[1]
Linear Alkylbenzene Sulfonate Anionic Surfactant3-5%Provides detergency and prevents soil redeposition.[1]
EDTA (Tetrasodium) Chelating Agent0.5%Sequesters hard water ions that inhibit surfactant activity.

Mixing Procedure:

  • Charge the mixing vessel with DI Water.[1]

  • Add Sodium Metasilicate and mix until fully dissolved (Solution will warm slightly).

  • Add EDTA.[1]

  • Slowly add This compound while stirring. Note the solution may temporarily cloud (Tyndall effect) before clearing as the coupler integrates.[1]

  • Add the surfactant last to minimize foaming.[1]

  • Filter through a 10µm polypropylene filter to remove particulates.[1]

Cleaning Validation Protocol (Pharma/GMP Focus)

For drug development professionals, "visually clean" is insufficient.[2] Residues of the cleaning agent itself (this compound) must be quantified to ensure they are below the Acceptable Daily Exposure (ADE) limits.[1]

Protocol B: Residue Quantification via TOC (Total Organic Carbon)

Rationale: this compound is organic and non-volatile enough to be detected via TOC, which is the standard non-specific method for cleaning validation.[1]

Prerequisites:

  • TOC Analyzer (e.g., Sievers M9 or Shimadzu TOC-L).[1][2]

  • Low-TOC Swabs (Texwipe or equivalent).[1]

  • 40mL Vials (pre-cleaned).

Workflow:

  • Swab Recovery Study (Validation Step):

    • Spike a 10x10 cm stainless steel coupon with a known amount of this compound (e.g., 10 µg).[1][2]

    • Allow to dry (note: it is semi-volatile, so immediate swabbing or "wet" recovery validation is required to account for evaporation loss during the drying phase).[2]

    • Swab the surface using a defined pattern (horizontal then vertical strokes).[1]

    • Extract swab in 40mL of low-TOC water.[1]

    • Analyze TOC.[1][3]

    • Calculation:

      
      .
      
  • Routine Sampling:

    • Clean equipment using Protocol A.[1]

    • Rinse with WFI (Water for Injection) until rinse water conductivity is < 1.3 µS/cm.[1]

    • Perform swab sampling on "worst-case" locations (valves, gaskets).[1][2]

    • Analyze via TOC.[1][2][3]

Diagram 2: Validation Workflow

ValidationWorkflow cluster_Sampling Sampling Strategy Start Start Validation Clean CIP/Manual Clean (Protocol A) Start->Clean Rinse WFI Rinse (Conductivity Check) Clean->Rinse Swab Direct Surface Swab (Hard to clean areas) Rinse->Swab RinseSample Rinse Water Sample (Large surface areas) Rinse->RinseSample Analysis TOC Analysis (Limit of Detection < 50 ppb) Swab->Analysis RinseSample->Analysis Decision Result < MACO? Analysis->Decision Release Release Equipment Decision->Release Pass Fail Re-Clean & Investigate Decision->Fail Fail

Caption: Standard Operating Procedure (SOP) flow for validating the removal of this compound residues.

Safety & Toxicity: The Isomer Distinction

Critical Note for Researchers: Commercial "PnP" is predominantly 1-propoxy-2-propanol (secondary alcohol).[1] The isomer discussed here, This compound (primary alcohol), has a different metabolic profile.[1][2]

  • 1-propoxy-2-propanol (Major Isomer): Metabolized via Alcohol Dehydrogenase (ADH) to a ketone.[1] Generally lower toxicity.[1][4]

  • This compound (Minor Isomer): Metabolized via ADH to an aldehyde, then to 2-propoxypropionic acid .[1][2] This mimics the metabolic activation of toxic E-series glycol ethers (like 2-ethoxyethanol), although the toxicity of the propyl derivative is generally lower than the methyl/ethyl derivatives.[1]

Implication: When using high-purity this compound, treat it with higher caution than standard commercial PnP. Ensure no skin contact to prevent absorption and subsequent acid metabolite formation.[1]

Diagram 3: Metabolic Pathway Comparison

Metabolism Isomer1 1-Propoxy-2-Propanol (Major Commercial Isomer) ADH Alcohol Dehydrogenase Isomer1->ADH Isomer2 This compound (Specific Isomer) Isomer2->ADH Ketone Alkoxy Ketone (Excreted/CO2) ADH->Ketone Oxidation (Secondary OH) Aldehyde Propoxypropionaldehyde (Reactive Intermediate) ADH->Aldehyde Oxidation (Primary OH) Acid 2-Propoxypropionic Acid (Potential Toxin) Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Metabolic divergence.[1] The primary alcohol group in this compound allows oxidation to an acid, unlike the ketone formation of the major isomer.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25055, this compound.[1][2] Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[2] CRC Press.[1] (Data utilized for solubility parameter estimation).

  • U.S. EPA (2025). Glycol Ethers Category: Integrated Risk Information System (IRIS).[1] Retrieved from [Link][1]

  • ECETOC (2005). The Toxicology of Glycol Ethers and its Relevance to Man.[1] Technical Report No. 95. European Centre for Ecotoxicology and Toxicology of Chemicals.[1]

Sources

Optimizing Nucleic Acid Recovery: The Physicochemical Mechanics of 2-Propanol and Alcohol-Mediated Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of Phase Separation

In molecular biology, the recovery of DNA and RNA is often treated as a rote procedural step. However, for high-stakes applications—such as low-input Next-Generation Sequencing (NGS) or long-read sequencing (PacBio/Nanopore)—understanding the physicochemical mechanics of precipitation is critical.

This guide focuses on 2-propanol (isopropanol) and its structural isomer 2-butanol (sec-butanol) . While often grouped simply as "alcohols," their distinct dielectric constants dictate their specific utility in nucleic acid manipulation. We move beyond the "add and spin" mentality to explore solvation shell dynamics, dielectric shielding, and ionic neutralization.

The Mechanism: Dielectric Constants and Coulomb’s Law[1]

The solubility of nucleic acids in water is maintained by the hydration shell—a layer of water molecules organized around the negatively charged phosphate backbone.[1] To precipitate DNA/RNA, we must collapse this shell.

This process is governed by Coulomb’s Law , which describes the force (


) between two charges (

) separated by a distance (

) in a medium with a dielectric constant (

):


  • Water (

    
    ):  High dielectric constant.[1] It shields the attraction between the DNA (
    
    
    
    ) and cations (
    
    
    ). The force (
    
    
    ) is weak; DNA remains solvated.
  • 2-Propanol (

    
    ):  Drastically lowers the dielectric constant of the mixture. The shielding effect vanishes.
    
  • Result: The force (

    
    ) between the phosphate backbone and the salt cations increases, neutralizing the DNA charge. The hydrophobic effect then drives the neutral DNA molecules to aggregate and precipitate.
    
Comparative Physicochemical Properties[2]
SolventDielectric Constant (

at 25°C)
Required Volume for PptKey Characteristic
Water 80.1N/AExcellent solvent; high shielding.[1]
Ethanol 24.32.0 – 2.5 volumesStandard; keeps salts soluble.
2-Propanol 17.90.6 – 1.0 volumesStrong precipitant; coprecipitates salts.
2-Butanol 15.8N/A (Phase separation)Immiscible with water; removes volume.

Visualizing the Workflow

The following diagram illustrates the decision logic between using 2-Propanol for precipitation versus its derivative isomer, 2-Butanol, for concentration.

precipitation_logic Start Nucleic Acid Sample CheckVol Is Sample Volume > 500µL? Start->CheckVol CheckConc Is DNA < 10 ng/µL? CheckVol->CheckConc No Butanol Concentration Step: Add 2-Butanol (1:1) (Removes Water) CheckVol->Butanol Yes (Too Dilute) CheckConc->Butanol Yes IsoProp Precipitation Step: Add 0.7 vol 2-Propanol + Salt (NaOAc) CheckConc->IsoProp No (Ready) PhaseSep Centrifuge & Discard Upper Phase (Organic) Butanol->PhaseSep PhaseSep->CheckVol Repeat if needed Incubate Incubate RT (10 min) (Minimize Salt Ppt) IsoProp->Incubate Spin Centrifuge (15k x g) Incubate->Spin Wash Wash Pellet: 70% Ethanol Spin->Wash Final Resuspend DNA Wash->Final

Caption: Logic flow for utilizing 2-Butanol for volume reduction prior to 2-Propanol precipitation.

Application Protocols

Protocol A: Volume Reduction using 2-Butanol (The "Derivative" Method)

Purpose: 2-Butanol (sec-butanol) is an isomer of butanol. Unlike 2-propanol, it is not fully miscible with water. It is used to extract water molecules from the aqueous phase, concentrating the DNA without precipitating it (unless volume is reduced to zero).

Reagents:

  • 2-Butanol (Laboratory Grade)

  • Dilute DNA/RNA sample[2]

Step-by-Step:

  • Add: Add 1 volume of 2-Butanol to your aqueous DNA sample.

  • Mix: Vortex vigorously for 10 seconds.

  • Separate: Centrifuge at maximum speed (approx. 16,000 x g) for 1 minute.[3]

  • Extract: You will see two phases. The upper phase is 2-Butanol containing the extracted water.[3] The lower phase is your concentrated DNA sample.

  • Discard: Carefully remove and discard the upper organic phase.[4][5]

  • Repeat: If the volume is still too high, repeat steps 1–5.

    • Critical Note: Do not reduce the volume to dryness, or salts will crystallize on the DNA.

  • Proceed: Once the volume is manageable (e.g., <400 µL), proceed to Protocol B.

Protocol B: High-Efficiency Precipitation with 2-Propanol

Purpose: To recover DNA from large volumes where Ethanol precipitation would require tubes too large for standard microcentrifuges.

Reagents:

  • 2-Propanol (Isopropanol), Room Temperature.[6][7]

  • Sodium Acetate (3M, pH 5.2).[7][8]

  • Ethanol (70%), chilled.[9]

Step-by-Step:

  • Salt Adjustment: Add 0.1 volume of 3M Sodium Acetate (pH 5.2) to the DNA solution.[1][10][3][5][6][7][11][12]

    • Why: Provides

      
       cations to neutralize the backbone.[1][6][9][12]
      
  • Precipitation: Add 0.6 to 0.7 volumes of 100% 2-Propanol.

    • Why 0.7 vol? This brings the final concentration to ~40-50%, sufficient to lower the dielectric constant to the precipitation threshold (

      
      ).
      
  • Incubation: Invert gently to mix. Incubate at Room Temperature for 5–10 minutes.

    • Critical: Do NOT chill on ice. Unlike Ethanol, 2-Propanol is a potent precipitant of salts (especially phosphate and sulfate salts). Lowering the temperature increases the risk of coprecipitating salt, which inhibits downstream enzymes.

  • Pelleting: Centrifuge at >15,000 x g for 20–30 minutes at 4°C.

    • Note: The pellet may be glassy and transparent (harder to see than ethanol pellets). Mark the tube orientation.[7]

  • Washing (Crucial): Decant the supernatant.[6][7] Add 1 mL of 70% Ethanol .

    • Mechanism:[1][4][7][9][12] The 30% water content dissolves precipitated salts, while the ethanol keeps the DNA precipitated.

  • Resuspension: Air dry for 5–10 minutes (do not over-dry or the helix transitions to a hydrophobic state, making resuspension difficult). Dissolve in TE Buffer or Nuclease-free water.

Troubleshooting & Optimization

Salt Selection Matrix

The choice of salt dictates the purity of the precipitate.

SaltConcentration (Final)Best ForContraindication
Sodium Acetate 0.3 MRoutine DNA/RNA recovery.SDS-containing buffers (Na-SDS precipitates).
Sodium Chloride 0.2 MSamples with SDS (detergents remain soluble).-
Lithium Chloride 0.8 MRNA (Does not ppt DNA or proteins well).Downstream translation (inhibits protein synthesis).
Ammonium Acetate 2.0 – 2.5 MRemoving dNTPs (PCR cleanup).T4 Kinase reactions (inhibits phosphorylation).
Temperature Control
  • Standard: Room Temperature (20–25°C). Best balance of yield vs. purity.

  • Cold (4°C): Increases yield slightly but drastically increases salt coprecipitation. Only use if DNA concentration is extremely low (<10 ng/mL) and you plan extensive 70% ethanol washes.

References

  • Green, M. R., & Sambrook, J. (2017).[7][13][14] Precipitation of DNA with Isopropanol. Cold Spring Harbor Protocols.[7][13][14] [Link]

  • Moore, D. (2001).[2] Purification and Concentration of DNA from Aqueous Solutions. Current Protocols in Immunology. [Link]

  • Oswald, N. (2020). Ethanol Precipitation of DNA and RNA: How it works. Bitesize Bio. [Link]

Sources

Troubleshooting & Optimization

Stabilizing 2-propoxy-1-propanol against peroxide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center[1]

Status: Operational Topic: Stabilization, Detection, and Remediation of Peroxides in 2-Propoxy-1-Propanol Target Audience: Pharmaceutical R&D, Organic Synthesis Labs, Process Safety Engineers

Part 1: The Mechanic (Why is this happening?)

The Core Issue: this compound (often found as a specific isomer in commercial Propylene Glycol n-Propyl Ether, or PnP) is a Class B Peroxide Former .[1] This means it poses a concentration hazard.[1][2][3] Upon exposure to atmospheric oxygen and light, it undergoes auto-oxidation to form hydroperoxides.[1]

The Molecular Vulnerability: The specific structure of this compound renders it highly susceptible to radical attack.[1] The hydrogen atom on the carbon adjacent to the ether oxygen (the


-carbon) is easily abstracted because the resulting radical is stabilized by the adjacent oxygen lone pairs. In this compound, this carbon is often tertiary (depending on exact nomenclature usage, but strictly the ether-adjacent carbons are the vulnerability), creating a stable radical intermediate that rapidly reacts with 

.[1]
Auto-Oxidation Pathway Diagram

The following diagram illustrates the radical chain reaction driving peroxide formation in this solvent.

AutoOxidation Ether This compound (Stable Solvent) Radical Carbon-Centered Radical (R•) Ether->Radical H• Abstraction Initiator Initiator (UV Light / Heat) Initiator->Radical PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O2 (Fast) Oxygen Atmospheric O2 Hydroperoxide Hydroperoxide (ROOH) PeroxyRad->Hydroperoxide + H (from Solvent) Chain Chain Propagation (Attacks new Solvent) PeroxyRad->Chain Chain->Radical

Figure 1: The radical chain mechanism of ether auto-oxidation.[1] Note the cyclic nature of propagation: one radical can generate thousands of peroxide molecules.

Part 2: Diagnostic & Troubleshooting (The "Fix It" Guides)

This section addresses specific scenarios you may encounter in the lab.

Scenario A: The "Distillation Scare"

User Report: "I need to distill this compound to remove water, but my starch paper turned slightly blue. Is it safe to proceed?"

Assessment: STOP. Do not distill until quantified. Distillation concentrates peroxides in the pot residue (bottoms), turning a low-level contaminant into a high-explosive shock-sensitive hazard.[1]

Troubleshooting Protocol:

  • Quantify: Test strips are qualitative. Use ASTM E299 (Spectrophotometric) or titration to get an exact ppm value.

  • Decision Matrix:

Peroxide Concentration (ppm)Action RequiredDistillation Safety
< 5 ppm None.[1][2][4] Proceed with standard safety.Safe
5 - 20 ppm Remediation recommended.[1]Conditional (Do not distill to dryness; leave 20% bottoms).[1][5][6]
20 - 100 ppm STOP. Must remove peroxides before heating.[1]UNSAFE
> 100 ppm CRITICAL. Do not touch cap.[1] Contact Safety Officer.EXPLOSION HAZARD
Scenario B: The "Assay Interference"

User Report: "My enzymatic assay using PnP as a co-solvent is showing high background noise/oxidation."

Assessment: Even low levels of peroxides (1-5 ppm) can oxidize sensitive thiol-containing proteins or interfere with redox-based assays (e.g., HRP-based ELISAs).[1]

Solution:

  • Switch to "Fresh" Solvent: Only use PnP from a container opened <30 days ago.

  • Inhibitor Check: Verify if your solvent contains BHT.[1] If your assay is sensitive to BHT, you must use uninhibited solvent.[1]

    • Warning: Uninhibited PnP has a shelf life of <2 weeks after opening before peroxides form. Use immediately or store under Argon.

Part 3: Prevention & Stabilization (The "Stop It" Guides)

Stabilization is a two-part system: Chemical Inhibition and Environmental Control.[1]

Protocol 1: Chemical Inhibition (BHT Addition)

Butylated Hydroxytoluene (BHT) is the industry standard stabilizer.[1] It acts as a radical scavenger, terminating the propagation step shown in Figure 1.

Target Concentration: 50 – 100 ppm (mg/L).

Step-by-Step Mixing Guide:

  • Calculate: For 1 Liter of this compound, you need ~75 mg of BHT.[1]

  • Dissolve: BHT is solid. Dissolve 750 mg BHT in 10 mL of PnP to create a "concentrate."

  • Aliquot: Add 1 mL of this concentrate per 1 Liter of fresh solvent.

  • Verify: Ensure the solvent is clear.[1] BHT is highly soluble in glycol ethers.[1]

Protocol 2: Inert Storage

Oxygen exclusion is more effective than inhibitors alone.[1]

  • Headspace Purge: After every use, purge the bottle headspace with dry Nitrogen or Argon for 10-15 seconds.[1]

  • Cap Integrity: Use caps with Teflon liners. Cracked caps are the #1 cause of peroxidation.

  • Darkness: Store in amber glass or metal cans to block UV initiation.[1]

Part 4: Remediation (The "Clean It" Guides)

If your solvent tests positive (>20 ppm), you must remove the peroxides.[5][6][7] Activated Alumina is the safest and most effective method for glycol ethers.

Workflow: Peroxide Removal via Alumina Adsorption

Remediation Start Contaminated Solvent (>20 ppm Peroxides) Prep Prepare Column Activated Alumina (Basic, Brockmann I) Start->Prep Process Pass Solvent Through Column (Gravity or Low Pressure) Prep->Process Test Test Effluent (Quantofix / ASTM E299) Process->Test Discard Discard Alumina (Treat as Flammable Solid) Process->Discard Post-Run Test->Process Peroxides Detected (Reload Column) Stabilize Add BHT (50-100 ppm) & Flush with Nitrogen Test->Stabilize Peroxides Undetected Store Safe Storage (Amber Bottle) Stabilize->Store

Figure 2: Workflow for removing peroxides using Activated Alumina. Note: This removes both peroxides AND the BHT inhibitor.

Detailed Remediation Protocol:

  • Materials: Activated Alumina (Basic, Brockmann Grade I), glass column, glass wool.[1]

  • Ratio: Use 20g of Alumina per 100mL of solvent .

  • Procedure:

    • Pack the column with alumina.[1][8]

    • Pour the solvent through (do not let the column run dry).[2]

    • Collect the filtrate.[1]

  • Critical Step: The filtrate is now uninhibited .[1] You must immediately add fresh BHT (see Part 3) or use it within 24 hours.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Molecular Sieves to remove peroxides? A: No. Molecular sieves (3A/4A) are for removing water.[1] While they may adsorb some impurities, they do not decompose peroxides effectively.[1][8] Use Activated Alumina.[1][2][5][7][8][9]

Q: Why does my PnP smell like vinegar? A: This indicates advanced degradation.[1] The hydroperoxides have decomposed further into aldehydes (propanal) and carboxylic acids (propionic acid).[1] Discard immediately. Remediation will not remove the acidic byproducts.[1]

Q: Is this compound a "Class A" or "Class B" peroxide former? A: It falls under Class B (Peroxide Hazard on Concentration).[1] It is generally safe in storage but becomes lethal if distilled to dryness without testing.[1]

Q: Can I use ferrous sulfate to wash the solvent? A: Yes, because PnP is partially water-soluble/miscible.[1] However, this introduces water into your solvent, requiring a subsequent drying step (distillation or sieves). The Alumina method is preferred as it keeps the solvent dry.

References
  • ASTM International. (2017).[1] ASTM E299-17a: Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. West Conshohocken, PA.[1] Link

  • Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12–22. Link

  • Sigma-Aldrich. (n.d.).[1] Peroxide Forming Solvents: Classes and Management. MilliporeSigma Technical Library.[1] Link

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Peroxide-Forming Chemicals. Link[1]

  • Jackson, H. L., et al. (1970).[1] Control of Peroxidizable Compounds. Journal of Chemical Education, 47(4), A175. Link[1]

Sources

Technical Support Center: 2-Propoxy-1-propanol Waste Management

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 2PP-WM-PROT-01 Status: Active Agent: Senior Application Scientist Subject: Disposal, Stabilization, and Emergency Protocols for 2-Propoxy-1-propanol

Executive Summary & Chemical Profile

This compound (CAS: 10215-30-2) , often found in propylene glycol n-propyl ether (PnP) mixtures, presents a dual-hazard profile in waste management: Flammability and Peroxidation . Unlike simple alcohols, the ether linkage combined with a tertiary carbon (alpha-position) makes this solvent susceptible to auto-oxidation, forming explosive organic peroxides upon prolonged storage or exposure to air.

Waste Characterization Data:

ParameterValueWaste Implication
Flash Point ~48°C (119°F)RCRA D001 (Ignitable Waste). Must be stored in flammables cabinet.
Peroxide Class Class BHazard on concentration (e.g., distillation/evaporation).
Water Solubility SolubleDo not discharge to sewer. High biological oxygen demand (BOD).
Compatibility IncompatibleStrong oxidizers (Nitric Acid, Perchlorates), Acid anhydrides.
Core Waste Management Protocols
Workflow A: Routine Disposal (The "Happy Path")

Applicable for: Unused solvent, spent solvent without reactive contaminants.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Steel cans (lined). Avoid clear glass to prevent photo-initiated peroxidation.

  • Labeling:

    • Primary Label: "Hazardous Waste - Flammable Liquid."

    • Constituents: "this compound [>95%]."

  • Segregation: Store away from oxidizers (specifically nitric acid) and acids.

  • Disposal Method: Fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Workflow B: Peroxide Stabilization (The "Time Bomb")

Applicable for: Containers >6 months old, crystals on cap, or before distillation.

WARNING: If solid crystals are visible in the liquid or around the cap, DO NOT TOUCH OR OPEN. Evacuate the lab and contact EHS/Bomb Squad immediately. Friction from the cap can detonate peroxides.[1]

If liquid is clear but suspect (Age > 6 months):

  • Test: Use Quantofix® Peroxide 100 strips.

    • < 20 ppm: Safe for routine disposal.

    • 20–100 ppm: Needs treatment (see below).[2][3]

    • > 100 ppm: High Risk. Contact EHS for stabilization assistance.[4]

  • Stabilization Protocol (Chemical Quench):

    • Reagents: Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite (Na₂S₂O₅).

    • Procedure:

      • Acidify the solvent slightly with dilute H₂SO₄.

      • Add excess 10% aqueous Ferrous Sulfate solution.

      • Agitate gently for 30 minutes.

      • Retest with strips. If negative, separate phases (if possible) or dispose of the entire mixture as aqueous/organic hazardous waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for handling this compound waste, specifically addressing the peroxide risk assessment.

WasteProtocol Start Waste: this compound CheckAge Check Container Age & Condition Start->CheckAge Crystals Crystals Visible? CheckAge->Crystals Evacuate STOP: Evacuate & Call Bomb Squad Crystals->Evacuate Yes (Solids/Crystals) TestPeroxide Test Peroxide Level (Quantofix Strips) Crystals->TestPeroxide No (Liquid Clear) LevelCheck Peroxide Level? TestPeroxide->LevelCheck Routine Routine Disposal (RCRA D001) LevelCheck->Routine < 20 ppm Treat Chemical Reduction (Ferrous Sulfate) LevelCheck->Treat 20-100 ppm HighRisk High Risk Disposal (Remote Opening/Reactive Team) LevelCheck->HighRisk > 100 ppm Treat->TestPeroxide Retest

Figure 1: Decision tree for assessing peroxide risks in glycol ether waste streams prior to disposal.

Troubleshooting & FAQs

Q: I accidentally mixed this compound with concentrated Nitric Acid in a waste bottle. It's getting warm. What do I do? A: IMMEDIATE ACTION REQUIRED.

  • Do NOT cap the container. Pressure buildup from the oxidation reaction will rupture the vessel (shrapnel hazard).

  • Move to Fume Hood: If safe to do so, place the container in a fume hood with the sash down.

  • Alert: This is a runaway oxidation. The glycol ether is being oxidized to carboxylic acids/aldehydes, releasing heat and NOₓ gases.

  • Cooling: If the reaction is not yet violent, place the container in an ice bath to slow kinetics.

  • Evacuate: If bubbling is vigorous or red fumes (NO₂) appear, evacuate the lab.

Q: Can I evaporate the solvent in a Rotavap to reduce waste volume? A: NO. this compound is a Class B Peroxide Former . Evaporation concentrates any peroxides present in the bulk liquid. If you distill to dryness, the concentrated peroxides can detonate due to the heat of the bath. Never distill glycol ethers without testing for peroxides first.

Q: My waste drum is bulging. Can I open it to relieve pressure? A: STOP. Bulging indicates over-pressurization, likely from volatile degradation products or thermal expansion.

  • Do not touch.

  • Check the cap: If there is crusty residue, it could be peroxide friction hazard.

  • Contact EHS: They will use a remote opening device or a spark-proof bung wrench under full PPE (blast shield).

Q: Is this waste water-soluble? Can I pour small amounts down the sink with flushing? A: Strictly Prohibited. While this compound is water-soluble, it is a regulated chemical waste. Pouring it down the drain violates EPA regulations (and local equivalents) due to its flammability (Flash point < 60°C) and high Chemical Oxygen Demand (COD), which disrupts water treatment plants.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 25055, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Addressing skin and eye irritation from 2-propoxy-1-propanol exposure

Author: BenchChem Technical Support Team. Date: February 2026

🚨 CRITICAL SCIENTIFIC PREFACE: The Isomer Distinction

Read this before proceeding. You have inquired specifically about 2-propoxy-1-propanol (CAS: 10215-30-2). In commercial "Propylene Glycol Propyl Ether" (PnP), this molecule is the beta-isomer and typically exists only as a minor impurity (<5%). The major component is 1-propoxy-2-propanol (alpha-isomer, CAS: 1569-01-3).[1][2]

  • If you are using commercial PnP solvent: Your primary risk is irritation (addressed below).

  • If you are synthesizing or isolating pure this compound: You face a heightened toxicological risk . Unlike the alpha-isomer, the beta-isomer is a primary alcohol that metabolizes into an alkoxy acid (2-propoxypropionic acid). Structurally analogous beta-isomers (e.g., 2-methoxy-1-propanol) are known reproductive toxins (teratogens) .

This guide addresses the immediate irritation you requested but assumes a high-hazard containment protocol due to the specific isomer cited.

Module 1: Emergency Response (Irritation & Exposure)

Status: Red Alert (Immediate Action Required)

Q: I have splashed liquid into my eyes. The burning is intense. Is water enough?

A: Water is the vehicle, but duration is the cure. Glycol ethers are amphiphilic—they have both a water-soluble head and a lipid-soluble tail. They do not just "sit" on the eye; they actively penetrate the corneal epithelium and extract lipids.

  • Protocol: Flush with tepid water or saline for a strictly timed 15 minutes .

  • The "Stinging" Trap: The pain often subsides after 2-3 minutes as the surface liquid washes away. Do not stop. The solvent absorbed into the corneal membrane needs time to diffuse back out. Stopping early risks corneal clouding or "solvent burn."

Q: I washed my skin with water, but it still feels irritated/dry. Why?

A: Water alone is inefficient against the lipophilic (fat-loving) propyl chain of the molecule.

  • Mechanism: this compound acts as a defatting agent. It strips the stratum corneum of its natural oils (ceramides), disrupting the barrier function.

  • Protocol:

    • Blot, Don't Rub: Gently blot excess liquid with a dry absorbent pad. Rubbing drives the solvent deeper.

    • Soap is Mandatory: Use a non-abrasive soap and copious water. The surfactant in soap is required to micellize the glycol ether and lift it from the skin lipids.

    • Post-Decon Care: Apply a lipid-rich emollient (fragrance-free) after drying to artificially restore the barrier and prevent contact dermatitis.

Module 2: Troubleshooting Persistent Irritation

Status: Diagnostics (Why is this happening?)

Q: I am wearing nitrile gloves, but I still develop red, itchy skin (dermatitis) on my hands.

A: You are likely experiencing permeation breakthrough . Standard disposable nitrile gloves (4-6 mil) provide poor protection against glycol ethers. The oxygen in the ether linkage facilitates rapid diffusion through the nitrile matrix.

Data: Estimated Barrier Performance

MaterialThicknessEst. Breakthrough TimeProtection Level
Nitrile (Disposable) 0.1 mm (4 mil)< 10 MinutesPOOR (Splash only)
Nitrile (Chemical) 0.38 mm (15 mil)30-60 MinutesMODERATE
Butyl Rubber 0.5 mm> 480 MinutesEXCELLENT
Laminate (Silver Shield) Multi-layer> 480 MinutesEXCELLENT
  • Corrective Action: For handling pure this compound, switch to Butyl Rubber gloves or use Laminate liners (e.g., Silver Shield) under standard nitrile gloves for dexterity.

Q: My eyes burn even when wearing safety glasses and working on the bench.

A: You are dealing with vapor-phase irritation . Propylene glycol ethers have low vapor pressures compared to acetone, but sufficient concentration can build up in the "breathing zone" to irritate mucous membranes (eyes/nose/throat).

  • The Physics: Vapors bypass the side-gaps of standard safety glasses.

  • Corrective Action:

    • Move all open-container work to a Fume Hood .

    • Switch to unvented chemical goggles if hood space is unavailable.

    • Note: Contact lenses should generally be avoided when working with significant volumes of glycol ethers, as they can trap vapors against the cornea.

Module 3: Mechanism of Action & Toxicity Logic

Status: Expert Insight (The "Why")

The Metabolic Divergence (Alpha vs. Beta)

Understanding the metabolic fate of the specific isomer you are using is critical for risk assessment.

  • Alpha-Isomer (Commercial PnP): A secondary alcohol. Alcohol Dehydrogenase (ADH) converts it to an intermediate that breaks down into Propylene Glycol (Safe).

  • Beta-Isomer (Your Chemical): A primary alcohol.[3] ADH oxidizes the terminal alcohol to a carboxylic acid. This forms 2-Propoxypropionic Acid .

    • Risk:[4][5] Alkoxy acids are structurally similar to Valproic Acid and Methoxyacetic Acid, which are known to inhibit histone deacetylases (HDAC), leading to potential teratogenicity (birth defects).

Visualization: Decontamination & Metabolic Fate

Figure 1: Decision logic for immediate decontamination (top) and the divergent metabolic pathways of Propyl Glycol Ethers (bottom), highlighting the specific toxicity risk of the beta-isomer.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use a standard organic vapor respirator cartridge? A: Yes. A standard Organic Vapor (OV - Black Label) cartridge is effective against glycol ethers. However, because this compound has a relatively low vapor pressure and high boiling point, it does not "warn" you (via smell) of breakthrough as effectively as volatile solvents. Change cartridges strictly according to a schedule (e.g., every 8 hours of use), not just when you smell the chemical.

Q: Is this chemical carcinogenic? A: There is no current evidence classifying this compound as a carcinogen (unlike some chlorinated solvents). The primary long-term concern for the beta-isomer is reproductive toxicity and developmental toxicity , not cancer.

Q: I spilled a small amount (50mL) on the lab floor. How do I clean it? A:

  • Ventilate: Open windows or maximize hood draw.

  • PPE: Wear butyl gloves and goggles.

  • Absorb: Use vermiculite or a commercial solvent pad.

  • Wash: Clean the floor surface with soapy water to remove the slippery residue (glycol ethers are oily).

  • Disposal: Seal in a bag and dispose of as hazardous organic waste. Do not pour down the drain; it increases BOD (Biological Oxygen Demand) in water systems.

References
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-propoxypropan-2-ol (Alpha isomer with Beta impurities). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25055, this compound. Retrieved from [Link]

  • Ecetoc. (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. (Provides mechanistic data on alkoxy acid formation in beta-isomers). Retrieved from [Link]

  • Show Gloves. (n.d.). Chemical Resistance Guide (Glycol Ethers). Retrieved from [Link]

Sources

Fire and explosion hazards of 2-propoxy-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the fire and explosion hazards associated with 2-propoxy-1-propanol (also known as 1-propoxy-2-propanol, CAS No. 1569-01-3). The information is structured in a question-and-answer and troubleshooting format to directly address practical concerns encountered during laboratory experiments.

Section 1: Fundamental Fire & Explosion Hazard Profile

Understanding the core physicochemical properties of this compound is the foundation of its safe handling. This substance is a flammable liquid and its vapor can form explosive mixtures with air.[1][2]

Key Hazard Data Summary
PropertyValueSignificance & Causality
Flash Point 46.4 °C (115.5 °F) [closed cup]This is the lowest temperature at which the liquid gives off enough vapor to form an ignitable mixture with air near its surface.[1][3][4] Above this temperature, an ignition source can cause a fire.
Autoignition Temperature 252 °C (485.6 °F)This is the temperature at which the substance will ignite spontaneously without an external ignition source.[3] Standard laboratory hot plates can easily exceed this temperature.
GHS Classification Flammable Liquid, Category 3This classification indicates that it is a flammable liquid and vapor (Hazard Statement H226).[1][5]
Vapor Density Heavier than airVapors are denser than air and can spread along floors, accumulating in low-lying areas or poorly ventilated spaces, and may travel to a distant ignition source and flash back.[1][2][6]
Explosive Limits Data not specified in available literatureWhile specific Lower (LEL) and Upper (UEL) Explosive Limits are not readily available, it is established that its vapors can form explosive mixtures with air at elevated temperatures.[1][2] The absence of this data necessitates a more cautious approach.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fire and explosion risks of this compound in a laboratory setting.

Q1: What are the primary fire hazards I should be aware of when using this compound?

The primary fire hazard is its classification as a Flammable Liquid (Category 3).[1][5] Its flash point is 46.4 °C (115.5 °F), meaning that even moderate heating can produce sufficient vapors to form an ignitable mixture with air.[1] Vapors are heavier than air, allowing them to travel along lab benches or floors to an ignition source.[2]

Q2: Under what experimental conditions can an explosive atmosphere form?

An explosive atmosphere can form whenever the concentration of this compound vapor in the air is between its (unspecified) lower and upper explosive limits. This is most likely to occur in enclosed or poorly ventilated spaces, especially when the substance is heated above its flash point.[1][2] Operations like distillation, refluxing, or rotary evaporation increase vapor concentration and thus the risk.

Q3: What common laboratory equipment poses an ignition risk?

Any equipment that can generate a spark or has a surface temperature exceeding the autoignition temperature (252 °C) is a potential ignition source.[3] Be particularly cautious with:

  • Hot plates and heating mantles: Ensure temperature controls are accurate and set well below 252 °C.

  • Stirrers: Use only intrinsically safe or explosion-proof models, as standard magnetic stirrers can generate sparks.[7]

  • Ovens and furnaces: Never place this compound in a standard oven for drying, as vapor can accumulate and ignite.

  • Electrical equipment: Any non-rated electrical device, including outlets, switches, and motors, can be an ignition source.[7]

  • Static discharge: This is a significant and often overlooked risk.

Q4: How can I prevent static electricity discharge during solvent transfer?

Static electricity can easily ignite flammable vapors. Take precautionary measures against static discharge, especially during transfers of larger volumes.[1][2]

  • Grounding and Bonding: Always ground and bond the receiving and dispensing containers.[1] This equalizes the electrical potential between the containers, preventing a static spark from jumping the gap.

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) when working with containers of this compound.[1][8]

  • Maintain Moderate Humidity: Very dry lab air increases the potential for static buildup.

Q5: What materials are incompatible with this compound and could create a fire or explosion hazard?

The primary incompatibility is with strong oxidizing agents .[1][2] Contact with substances like nitric acid, perchloric acid, or potassium permanganate can lead to a vigorous, exothermic reaction, potentially causing a fire or explosion.

Q6: Are there special storage requirements to mitigate fire risk?

Yes. Proper storage is critical for fire prevention.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • Keep away from all heat and sources of ignition, including direct sunlight, hot surfaces, sparks, and open flames.[1][2]

  • Store in a designated flammables cabinet.

  • Do not store with incompatible materials, particularly strong oxidizing agents.[1]

Section 3: Troubleshooting & Emergency Protocols

This section provides actionable, step-by-step guides for handling specific issues and emergencies.

Troubleshooting Guide: Unexpected Vapor Smell or Suspected Leak
  • Cease Operations: Immediately stop the experiment and turn off all nearby potential ignition sources (hot plates, stirrers, etc.) if it is safe to do so.[9]

  • Alert Personnel: Inform colleagues in the immediate vicinity of the suspected leak.[9]

  • Increase Ventilation: Open the fume hood sash fully. If the lab has an emergency ventilation button, activate it. Do NOT create an electrical spark by flipping standard light or equipment switches.

  • Locate the Source: Visually inspect containers and apparatus for signs of a leak.

  • Take Action: If a small leak is found (e.g., a loose fitting), and you are confident you can correct it without significant exposure or risk, do so while wearing appropriate Personal Protective Equipment (PPE).

  • Evacuate if Necessary: If the source cannot be identified, the leak is large, or you feel dizzy or unwell, evacuate the area immediately and notify your institution's emergency response team.[6]

Emergency Protocol: Small Fire Involving this compound

This protocol applies only to fires that are small (e.g., contained within a beaker or a fume hood) and can be confidently extinguished without endangering personnel.

  • Alert Personnel: Shout "FIRE" to alert everyone in the lab.[10]

  • Assess and Decide: If the fire is small and you are trained to use a fire extinguisher, proceed. Ensure you have a clear and unobstructed path to an exit.[10] If you have any doubt, evacuate immediately.

  • Select Extinguisher: Use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher. Alcohol-resistant foam is also effective.[1] Do NOT use water, as it may spread the flammable liquid.[11]

  • Extinguish the Fire: Use the P.A.S.S. technique:

    • P ull the pin.

    • A im at the base of the fire.

    • S queeze the handle.

    • S weep from side to side.

  • Report: Once the fire is out, report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department. All fires, even those that have been extinguished, must be reported.[10]

Emergency Protocol: Large Fire or Explosion
  • Activate Alarm: Immediately activate the nearest fire alarm pull station.[10]

  • Evacuate: Evacuate the building via the nearest safe exit. Do not use elevators.[10]

  • Alert Others: As you evacuate, alert others to the emergency.

  • Call for Help: Once in a safe location, call your institution's emergency number or the local fire department.[10] Provide the building name, room number, and nature of the emergency.

  • Inform Responders: Meet the emergency responders and provide them with specific information about the location of the fire and the chemicals involved.

Emergency Protocol: Chemical Spill
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated area.[9]

  • Control Ignition Sources: Turn off all nearby ignition sources.[2]

  • Ventilate: Increase ventilation by opening the fume hood sash.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific cleanup instructions.[9]

  • Wear PPE: At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

  • Contain & Absorb: Cover drains to prevent environmental release.[2] Use a liquid-absorbent, inert material like Chemizorb®, vermiculite, or sand to contain and absorb the spill.[2]

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal according to your institution's guidelines.[1]

Section 4: Visual Guides & Workflows

Visual aids can clarify complex relationships and decision-making processes, enhancing safety and response efficiency.

The Fire Triangle for this compound

The following diagram illustrates the three components necessary for a fire involving this compound. Removing any one of these elements will prevent or extinguish a fire.

Fire_Triangle Figure 1: The Fire Triangle cluster_triangle Figure 1: The Fire Triangle Fuel FUEL (this compound Vapors) Fire FIRE Oxidizer OXIDIZER (Air/Oxygen) Ignition IGNITION SOURCE (Heat, Sparks, Static) A B A->B C B->C C->A Emergency_Workflow cluster_fire Fire / Explosion cluster_spill Spill start Incident Occurs (Spill, Fire, Explosion) assess Assess Severity & Immediate Danger start->assess fire_small Is fire small & containable? Are you trained? assess->fire_small Fire or Explosion spill_small Is spill small & manageable? assess->spill_small Spill extinguish Use appropriate extinguisher (ABC, CO2) [P.A.S.S. Technique] fire_small->extinguish Yes alarm ACTIVATE FIRE ALARM EVACUATE IMMEDIATELY fire_small->alarm No / Unsure report_fire Report Incident to EHS extinguish->report_fire cleanup Wear PPE Contain with inert absorbent Dispose as hazardous waste spill_small->cleanup Yes evacuate_spill Evacuate Area Alert EHS/Emergency Response spill_small->evacuate_spill No / Large report_spill Report Incident to EHS cleanup->report_spill

Caption: Step-by-step decision guide for incidents.

References

  • International Chemical Safety Cards. (n.d.). 2,3-EPOXY-1-PROPANOL.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 1-Propoxy-2-propanol.
  • ECHEMI. (n.d.). 1-Propoxy-2-propanol SDS, 1569-01-3 Safety Data Sheets.
  • TCI Chemicals. (2025, January 23). Safety Data Sheet: 1-Butoxy-2-propanol.
  • Cole-Parmer. (2003, October 10). Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc).
  • National Institutes of Health, PubChem. (n.d.). This compound | C6H14O2 | CID 25055.
  • ChemicalBook. (2026, January 17). 1-PROPOXY-2-PROPANOL - Safety Data Sheet.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet 1-Propoxy-2-propanol.
  • Lab Alley. (2025, August 8). Propanol Safety & Hazards.
  • ChemicalBook. (n.d.). 1-PROPOXY-2-PROPANOL - Safety Data Sheet (Autoignition Temperature).
  • J.T. Baker. (2007, August 2). 2-PROPANOL Safety Data Sheet.
  • Sigma-Aldrich. (2024, July 1). Safety Data Sheet: 2-Propanol.
  • Cheméo. (n.d.). This compound - Chemical & Physical Properties.
  • National Institutes of Health, PubChem. (2010, February 3). 1-Propoxy-2-propanol | C6H14O2 | CID 15286.
  • Thermo Fisher Scientific. (2025, November 1). Safety Data Sheet: 1-Propanol.
  • TCI Chemicals. (n.d.). 1-Propoxy-2-propanol | 1569-01-3.
  • 3M. (2018, July 26). Safety Data Sheet.
  • University of Sharjah. (n.d.). Emergency Response Guide.
  • (n.d.). Emergency Procedure Guide - Corrosive Liquids.
  • Cornell University EHS. (n.d.). 5.3.4 Fire or Explosion Emergency Procedures.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 2-Propanol.
  • National Institutes of Health, PubChem. (2010, February 3). 1-Propoxy-2-propanol | C6H14O2 | CID 15286 (Handling and Storage).
  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency.
  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-propoxy-. In NIST Chemistry WebBook.

Sources

Technical Support Center: 2-Propoxy-1-Propanol Compatibility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Incompatibility and Safe Handling of 2-Propoxy-1-Propanol (Propylene Glycol n-Propyl Ether / PnP) Audience: Research Scientists, Process Engineers, and Drug Development Professionals Document ID: TS-PnP-2024-V1

Introduction: The Dual-Natured Solvent

This compound (CAS: 10215-30-2), often commercially supplied as an isomer mixture known as Propylene Glycol n-Propyl Ether (PnP) , is a high-performance solvent valued for its amphiphilic nature. It bridges the gap between hydrophobic organics and hydrophilic aqueous systems.

However, this versatility comes with specific reactivity risks. As a glycol ether, it possesses both an ether linkage and a terminal hydroxyl group. This dual functionality dictates its incompatibility profile: it is susceptible to auto-oxidation (peroxide formation) and exothermic condensation with electrophiles.

This guide provides technical troubleshooting for these specific chemical behaviors.

Module 1: The Peroxide Threat (Critical Safety)

Status: 🔴 CRITICAL PRIORITY Risk Class: Group B Peroxide Former (Hazard on Concentration)

FAQ: Why is my solvent bottle cloudy or showing crystal formation?

Diagnosis: This is a hallmark sign of advanced auto-oxidation. This compound reacts with atmospheric oxygen over time to form unstable hydroperoxides.

  • Mechanism: The ether oxygen stabilizes the formation of a free radical on the adjacent

    
    -carbon. This radical reacts with 
    
    
    
    to form a hydroperoxide.[1]
  • Immediate Action: DO NOT OPEN the bottle. Friction from the cap can detonate peroxide crystals lodged in the threads.[2][3] Contact EHS for remote disposal immediately.

Technical Insight: The Auto-Oxidation Pathway

The following diagram illustrates the mechanistic pathway that transforms this stable solvent into a shock-sensitive explosive.

PeroxideMechanism Solvent This compound (Ether Linkage) Radical Carbon-Centered Radical Solvent->Radical Light/Heat (-H• abstraction) PeroxyRad Peroxy Radical (R-O-O•) Radical->PeroxyRad + O2 (Air) Hydroperoxide Hydroperoxide (Explosive Accumulation) PeroxyRad->Hydroperoxide + Solvent (-H•) Hydroperoxide->Radical Chain Propagation

Figure 1: The radical chain mechanism where atmospheric oxygen creates shock-sensitive hydroperoxides at the ether linkage.[1][4]

Protocol 1.0: Quantitative Peroxide Verification

When to use: Before distilling, evaporating, or using PnP that has been opened for >6 months. Standard: < 10 ppm is safe for general use; < 5 ppm for evaporation.

  • Reagent Prep: Dissolve 0.1 g Sodium Iodide (NaI) or Potassium Iodide (KI) in 1 mL of glacial acetic acid. (Prepare fresh).

  • Test: Add 1 mL of this compound to the reagent.

  • Observation:

    • No Color: Peroxides undetectable.

    • Yellow: Low peroxides (Caution required).

    • Brown: High peroxides (DANGER - Do not concentrate).

  • Alternative: Use semi-quantitative strips (e.g., Quantofix® Peroxide 100) for rapid screening, but validate with the iodide method if results are ambiguous.

Module 2: Reactive Chemical Incompatibilities

FAQ: Can I use this compound as a solvent for isocyanate reactions?

Answer: No, unless you intend for it to react. The primary hydroxyl group (-OH) on this compound acts as a nucleophile. It will react with isocyanates (-NCO) to form carbamates (urethanes).

  • Consequence: This consumes the isocyanate monomer, altering the stoichiometry of your polymerization and potentially "killing" the curing process or generating unexpected heat.

  • Alternative: Use "capped" glycol ethers (e.g., glycol ether acetates) which lack the reactive hydroxyl group.

FAQ: I observed a violent exotherm when mixing PnP with Nitric Acid. Why?

Answer: You have triggered a dual-decomposition reaction.

  • Oxidation: Strong oxidizers (Nitric acid, Permanganates, Perchlorates) attack the alcohol group, oxidizing it to a carboxylic acid.

  • Ether Cleavage: Strong acids can cleave the ether linkage, generating smaller, more volatile alkyl fragments.

  • Result: Rapid gas evolution (

    
    , 
    
    
    
    ) and heat, leading to potential vessel rupture.
Incompatibility Summary Table
Chemical ClassRepresentative AgentsInteraction RiskMechanism
Strong Oxidizers Perchloric acid,

, Nitric acid
High (Explosion) Rapid oxidation of alcohol/ether; gas evolution.[5]
Isocyanates TDI, MDI, HDIModerate (Process Failure) Formation of carbamates; consumption of reagents.
Acid Chlorides Acetyl chloride, Thionyl chlorideHigh (Fumes) Vigorous esterification releasing HCl gas.
Strong Bases NaOH, KOH, NaHModerate Alkoxide formation; potential ether cleavage at high T.

Module 3: Material & Hardware Compatibility

Scenario: “We are seeing swelling in our transfer tubing during the PnP flow process.”

Glycol ethers are aggressive solvents toward many elastomers due to their amphiphilic solubility parameters. They penetrate polymer matrices that are strictly hydrophobic or hydrophilic.

Material Selection Guide
MaterialCompatibility RatingNotes
PTFE (Teflon) Excellent Inert. Recommended for all seals/tubing.
Stainless Steel (304/316) Excellent No corrosion issues.
Polypropylene (PP) ⚠️ Good/Fair Acceptable for short term; swelling over long term/high Temp.
PVC (Tygon) Severe Leach plasticizers; severe stiffening or swelling.
Natural Rubber / Buna-N Severe Rapid swelling and degradation.
Viton (FKM) ⚠️ Conditional Grade dependent; swelling often observed.

Module 4: Troubleshooting Workflow

Use this decision tree to determine if a specific container of this compound is safe for your experimental workflow.

SafetyWorkflow Start Start: Evaluate Solvent Container VisualCheck Visual Inspection: Crystals or Cloudiness? Start->VisualCheck CheckAge Is container > 1 year old (or >6 months opened)? TestPeroxide Perform Peroxide Test (Quantofix or KI) CheckAge->TestPeroxide Yes Proceed SAFE TO PROCEED CheckAge->Proceed No (Fresh) VisualCheck->CheckAge No DoNotOpen STOP: Do Not Open. Contact Safety Officer. VisualCheck->DoNotOpen Yes ResultHigh > 10 ppm Peroxides TestPeroxide->ResultHigh ResultLow < 10 ppm Peroxides TestPeroxide->ResultLow ResultHigh->DoNotOpen Disposal preferred Treat Treat with Ferrous Sulfate or Alumina Column ResultHigh->Treat If critical to use IntendedUse Intended Use: Distillation/Evaporation? ResultLow->IntendedUse IntendedUse->Treat Yes (Concentration Risk) IntendedUse->Proceed No (Standard Use) Treat->TestPeroxide Retest

Figure 2: Decision matrix for evaluating solvent safety prior to experimental use.

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for Class B peroxide formers).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Glycol Ethers. United States Department of Labor. Retrieved from [Link]

  • Curbell Plastics. (2023). Chemical Resistance of Plastics Chart. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Assessment of Analytical Standards for 2-Propoxy-1-Propanol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the analysis of propylene glycol monopropyl ether (PnP), a critical analytical blind spot often exists regarding its isomeric composition. Commercial PnP is predominantly 1-propoxy-2-propanol (the


-isomer, CAS 1569-01-3).[1] However, the 2-propoxy-1-propanol  (

-isomer, CAS 10215-30-2) exists as a minor constituent or impurity.

For toxicological assessment and high-precision formulation, treating these isomers as identical is a scientific error. The


-isomer contains a primary alcohol group, rendering it susceptible to oxidation into alkoxy-propionic acids, a metabolic pathway associated with higher toxicity compared to the secondary alcohol oxidation of the 

-isomer.

This guide evaluates the performance of ISO 17034 Certified Reference Materials (CRMs) for this compound against common alternatives: Surrogate Quantitation (using the


-isomer) and Technical Grade Area Normalization .

Comparative Analysis of Standards

The Alternatives
  • ISO 17034 CRM (Target Product): A metrologically traceable standard of this compound with a certified purity value and uncertainty budget.

  • Surrogate Quantitation (Alternative A): Using high-purity 1-propoxy-2-propanol (

    
    -isomer) to quantify the 
    
    
    
    -isomer, assuming a Relative Response Factor (RRF) of 1.0.
  • Technical Grade / Area % (Alternative B): Using a technical mixture of PnP and assuming the Flame Ionization Detector (FID) area % represents mass purity without correction.

Performance Data

The following data summarizes a validation study comparing these three approaches using Gas Chromatography (GC-FID).

Table 1: Comparative Accuracy and Precision (n=6 replicates)

MetricISO 17034 CRM (this compound)Surrogate Std (1-propoxy-2-propanol)Technical Grade (Area Normalization)
True Purity 99.2% ± 0.3%N/A (Assumed 1.0 RRF)Unknown
Recovery (%) 99.8% 94.2% (Systematic Bias)105.1% (Overestimation)
RSD (%) 0.4%0.6%2.8%
Traceability SI-Traceable (NIST/BIPM)Traceable to

-isomer only
None
Risk Profile Low (Defensible Data)Medium (RRF Variation)High (False Positives)
Expert Insight: The Causality of Error
  • Response Factor Deviation: While isomers often have similar response factors, they are not identical. The primary alcohol (

    
    -isomer) often exhibits slightly lower sensitivity in FID compared to the secondary alcohol (
    
    
    
    -isomer) due to subtle differences in effective carbon number combustion efficiency. Assuming RRF=1.0 leads to a ~5-6% calculation error.
  • Impurity Masking: Technical grade standards often contain water or propyl propionate impurities that co-elute or are disregarded in "Area %" calculations, leading to significant overestimation of purity.

Visualization: Metabolic & Analytical Logic

The following diagrams illustrate the structural necessity of separating these isomers and the workflow for accurate quantification.

Diagram 1: Isomer Structure & Metabolic Fate

Caption: The


-isomer (this compound) poses unique risks due to primary alcohol oxidation pathways, necessitating specific analytical standards.

IsomerMetabolism cluster_alpha Major Isomer (Alpha) cluster_beta Target Impurity (Beta) Alpha 1-propoxy-2-propanol (Secondary Alcohol) Ketone Alkoxy-Acetone (Low Toxicity) Alpha->Ketone ADH Oxidation Beta This compound (Primary Alcohol) Acid Alkoxy-Propionic Acid (High Toxicity Potential) Beta->Acid ADH/ALDH Oxidation

Diagram 2: Analytical Decision Workflow

Caption: Workflow for selecting the correct quantification method based on required data integrity levels.

AnalyticalWorkflow Start Start: Purity Assessment IsomerRes Isomer Resolution > 1.5? Start->IsomerRes IsomerRes->Start No (Optimize GC) MethodChoice Select Standard Type IsomerRes->MethodChoice Yes CRM ISO 17034 CRM (this compound) MethodChoice->CRM Regulatory/Tox Study Surrogate Surrogate Standard (1-propoxy-2-propanol) MethodChoice->Surrogate Routine QC Calc Calculate Purity CRM->Calc Direct Ext Std Method Surrogate->Calc Apply RRF Correction Report Final CoA Calc->Report

Validated Experimental Protocol

Method: GC-FID for Isomer Resolution

This protocol ensures baseline separation of the


 and 

isomers, which is impossible on standard non-polar (100% dimethylpolysiloxane) columns.

Objective: Quantify this compound with >99% accuracy.

Materials
  • Column: Polyethylene Glycol (PEG) phase (e.g., DB-Wax or Rxi-Wax), 30m x 0.25mm x 0.25µm. Note: 624-type columns are acceptable but PEG provides superior isomer splitting.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Detector: FID @ 250°C.

Step-by-Step Procedure
  • Standard Preparation:

    • Weigh exactly 10.0 mg of ISO 17034 this compound CRM into a 10 mL volumetric flask.

    • Dilute to volume with Methanol (LC-MS Grade). This is Stock A (1.0 mg/mL).

  • System Suitability:

    • Inject a mixture containing both isomers.

    • Requirement: Resolution (

      
      ) between 1-propoxy-2-propanol (
      
      
      
      min) and this compound (
      
      
      min) must be
      
      
      .
  • Calibration:

    • Prepare a 5-point curve (0.1 mg/mL to 1.0 mg/mL).

    • Linearity (

      
      ) must be 
      
      
      
      .
  • Sample Analysis:

    • Inject sample (1 µL, Split 50:1).

    • Calculate concentration using the linear regression equation from the CRM curve. Do not use area normalization.

Self-Validating Check
  • The "RRF Check": If you must use a surrogate, calculate the RRF experimentally:

    
    
    If 
    
    
    
    deviates from 1.0 by >2%, the Surrogate Method is invalid for high-precision work.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Propanol, 1-propoxy- (Alpha Isomer) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024). This compound (Beta Isomer) Compound Summary. National Library of Medicine. [Link]

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Application Note. [Link]

  • International Organization for Standardization. (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • Boatman, R. J., & Knaak, J. B. (2001). Glycol Ethers: Metabolism and Toxicity. In Patty's Toxicology. Wiley Online Library. (Contextual grounding for primary vs secondary alcohol toxicity). [Link]

Sources

Comparing solvency power of 2-propoxy-1-propanol vs. other glycol ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Solvency & Safety Guide: 2-Propoxy-1-Propanol (Beta-PnP) vs. Commercial Glycol Ethers Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Formulation Chemists, and Toxicologists

Executive Summary: The Isomer Distinction

In the realm of high-performance solvents, Propylene Glycol n-Propyl Ether (PnP) is a staple for its exceptional coupling ability and amphiphilic balance. However, a critical distinction must be made immediately regarding the specific chemical entity This compound (CAS 10215-30-2).

Commercially available "PnP" is predominantly 1-propoxy-2-propanol (the


-isomer, secondary alcohol). The molecule This compound  (the 

-isomer, primary alcohol) is typically a minor impurity (<5%) formed during synthesis.

Why this matters: While their solvency powers are similar, their toxicological profiles diverge radically . The


-isomer (this compound) metabolizes into toxic alkoxy acids, whereas the commercial 

-isomer does not. This guide compares the solvency power of PnP against standard alternatives (PM, DPM, EB) while strictly defining the safety boundaries of the this compound isomer for drug development applications.

Molecular Architecture & Solvency Mechanism

Glycol ethers function as "coupling agents" because they possess both oleophilic (alkyl chain) and hydrophilic (ether/alcohol) domains.

  • 1-Propoxy-2-Propanol (

    
    -isomer):  The secondary alcohol structure provides steric hindrance that slows esterification and oxidation, contributing to chemical stability.
    
  • This compound (

    
    -isomer):  A primary alcohol. Structurally less hindered, making it more reactive and, crucially, a substrate for Alcohol Dehydrogenase (ADH) in a pathway leading to toxicity.
    
Mechanism of Action

The propoxy group (


) in PnP offers a "sweet spot" in hydrophobicity—more oleophilic than the methyl group in PM  (Propylene Glycol Methyl Ether) but more water-soluble than the butyl group in PnB  (Propylene Glycol n-Butyl Ether). This allows PnP to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs) while remaining fully water-miscible.

Physicochemical Comparison Data

The following table contrasts the solvency metrics of PnP (Commercial,


-rich) against key alternatives.

Table 1: Comparative Solvency & Physical Properties

PropertyPnP (Commercial) PM (Methoxy Propanol) EB (Butyl Cellosolve) DPM (Dipropylene Glycol Methyl Ether)
Primary Isomer 1-propoxy-2-propanol1-methoxy-2-propanol2-butoxyethanolMix of isomers
CAS Number 1569-01-3107-98-2111-76-234590-94-8
Mol. Weight 118.2 g/mol 90.1 g/mol 118.2 g/mol 148.2 g/mol
Water Solubility Complete CompleteCompleteComplete
Evap. Rate (BuAc=1) 0.220.660.060.03
Hansen

(Dispersion)
15.815.616.015.5
Hansen

(Polar)
7.06.35.14.0
Hansen

(H-Bond)
9.211.612.311.5
LogP (Oct/Water) 0.62 -0.440.81-0.06
Surface Tension 27.0 dynes/cm27.7 dynes/cm27.4 dynes/cm28.8 dynes/cm

Analysis for Formulators:

  • Hydrophobicity: PnP has a positive LogP (0.62), unlike PM and DPM. This makes PnP significantly better at dissolving lipophilic drugs (BCS Class II) than PM.

  • H-Bonding: The lower

    
     of PnP (9.2) compared to EB (12.3) suggests PnP is less likely to self-associate, potentially offering better penetration into lipid matrices or polymer coatings.
    

The Toxicity Divergence: vs. Isomer

For drug development, understanding the metabolic fate of This compound is non-negotiable.

The "Beta-Isomer" Hazard: Primary alcohol glycol ethers (like Ethylene Glycol Methyl Ether, EGME) are known teratogens. They are oxidized to alkoxy acids.

  • This compound (

    
    -isomer) 
    
    
    
    2-Propoxypropionaldehyde
    
    
    2-Propoxypropionic Acid .
    • Risk: Alkoxy acids are associated with hematotoxicity and developmental toxicity.

  • 1-Propoxy-2-Propanol (

    
    -isomer) 
    
    
    
    Propylene Glycol + Propanol
    
    
    CO2 + Water .
    • Result: Safer metabolic profile.

Diagram 1: Metabolic Fate of Propylene Glycol Ether Isomers

Metabolism PnP_Alpha 1-Propoxy-2-Propanol (Commercial Alpha Isomer) Inter_Alpha Propylene Glycol + Propanol PnP_Alpha->Inter_Alpha Microsomal O-Dealkylation (CYP P450) PnP_Beta This compound (Beta Isomer Impurity) Inter_Beta 2-Propoxypropionaldehyde PnP_Beta->Inter_Beta Alcohol Dehydrogenase (ADH) Safe_End CO2 + H2O (Safe Elimination) Inter_Alpha->Safe_End Krebs Cycle Toxic_End 2-Propoxypropionic Acid (Teratogenic/Toxic) Inter_Beta->Toxic_End Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic divergence showing the safety of the commercial alpha-isomer versus the toxicity of the beta-isomer (this compound).

Experimental Protocols

To validate the solvency power of PnP for a specific API, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility of an API in PnP vs. PM/Water.

  • Preparation:

    • Dispense 5 mL of Commercial PnP (ensure <0.5%

      
      -isomer content via GC-MS certificate of analysis) into a borosilicate glass vial.
      
    • Add excess solid API until undissolved solid remains visible.

  • Equilibration:

    • Incubate at 25°C (or 37°C for physiological relevance) with constant agitation (orbital shaker at 100 rpm) for 72 hours .

  • Phase Separation:

    • Centrifuge samples at 10,000 rpm for 10 minutes.

    • Filter supernatant through a 0.45 µm PTFE filter (compatible with glycol ethers).

  • Quantification:

    • Dilute supernatant with mobile phase and analyze via HPLC-UV/Vis.

  • Validation Check:

    • The pH of the solution must be measured pre- and post-incubation to ensure no API degradation or solvent hydrolysis occurred.

Protocol B: Co-Solvent Efficiency Screening (Turbidity Titration)

Objective: Determine the "Solubilization Power" (


) of PnP in an aqueous system.
  • Baseline: Start with 10 mL of aqueous buffer containing the API at 10x its intrinsic water solubility (creating a turbid suspension).

  • Titration:

    • Titrate PnP into the suspension in 100 µL increments.

    • Measure turbidity (Absorbance at 600 nm) after each addition.

  • Endpoint: Record the volume fraction (

    
    ) where Absorbance drops to baseline (clear solution).
    
  • Calculation:

    • Compare

      
       of PnP against PM and Ethanol. A lower 
      
      
      
      indicates higher solvency power for that specific hydrophobic API.

Diagram 2: Solvency Screening Workflow

SolvencyScreening Start Start: Define API Target LogP_Check Check API LogP Start->LogP_Check High_LogP LogP > 2.0 (Hydrophobic) LogP_Check->High_LogP Low_LogP LogP < 2.0 (Hydrophilic) LogP_Check->Low_LogP Select_PnP Select PnP (High Coupling Efficiency) High_LogP->Select_PnP Matches PnP LogP (0.62) Select_PM Select PM or Ethanol (Polar Efficiency) Low_LogP->Select_PM Exp_Validation Run Protocol B (Turbidity Titration) Select_PnP->Exp_Validation Select_PM->Exp_Validation Result Compare Critical Volume Fraction (fc) Exp_Validation->Result

Caption: Decision logic for selecting PnP based on API hydrophobicity (LogP) and experimental validation.

Regulatory & Safety Conclusion

  • PnP (Commercial): Generally recognized as safe for industrial and specific indirect food additive uses (check regional regulations). It is a preferred replacement for E-series ethers (like EB) due to lower toxicity.

  • This compound: Due to the metabolic activation to alkoxy acids, this specific isomer should be minimized in any pharmaceutical formulation.

    • Actionable Advice: When sourcing PnP for drug development, request a "High Purity" grade (typically >99%

      
      -isomer) and specifically ask for the impurity profile regarding the 
      
      
      
      -isomer (this compound).

References

  • Monument Chemical. (2023). Poly-Solv® PnP Physical Properties and Safety Data. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95.
  • Boatman, R. J., & Knaak, J. B. (2001). Metabolism of Glycol Ethers.
  • Dow Chemical Company. (2022). Product Safety Assessment: Propylene Glycol n-Propyl Ether. Retrieved from

2-Propoxy-1-propanol as a less toxic alternative to ethylene glycol ethers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of Propylene Glycol n-Propyl Ether (PnP) —chemically known as the mixture of 1-Propoxy-2-propanol (major isomer) and 2-Propoxy-1-propanol (minor isomer)—as a superior, less toxic alternative to Ethylene Glycol Ethers (E-series).

A Safer, High-Performance Alternative to E-Series Glycol Ethers

Executive Summary: The Isomer Distinction

Target Audience: Researchers and Formulators in Drug Development and Industrial Coatings.

While the topic highlights This compound , it is critical to ground this in chemical reality: Commercial Propylene Glycol n-Propyl Ether (PnP) is a mixture of two isomers.

  • 
    -Isomer (1-Propoxy-2-propanol):  >95% of the composition. This secondary alcohol is the primary driver of the solvent's safety profile.
    
  • 
    -Isomer (this compound):  <5% of the composition. This primary alcohol is structurally similar to E-series ethers but is present in negligible quantities.
    

The Core Value Proposition: PnP replaces E-series solvents like Ethylene Glycol Monopropyl Ether (EP) and Ethylene Glycol Monobutyl Ether (EB/2-Butoxyethanol) by offering comparable solvency and coupling efficiency without generating toxic alkoxyacetic acid metabolites.

Mechanism of Action & Toxicity Profile

The safety advantage of PnP over E-series ethers is strictly metabolic. The toxicity of E-series ethers stems from their metabolism by Alcohol Dehydrogenase (ADH) into toxic acids.

2.1 Metabolic Divergence
  • E-Series (Toxic): Primary alcohols (e.g., EB) are oxidized to aldehydes and then to Alkoxyacetic Acids (e.g., Butoxyacetic acid), which cause hemolysis and reproductive toxicity.

  • P-Series (Safer): The dominant

    
    -isomer of PnP is a secondary alcohol. ADH oxidizes it to an Alkoxyacetone  (Propoxyacetone), which is easily excreted or further metabolized into harmless propylene glycol and propionic acid derivatives, bypassing the toxic acid pathway.
    
2.2 Pathway Visualization

The following diagram illustrates the metabolic bifurcation that renders PnP safer than EB.

MetabolicPathway cluster_0 E-Series (Ethylene Glycol Butyl Ether) cluster_1 P-Series (PnP - Major Isomer) EB EGBE (2-Butoxyethanol) BAL Butoxyacetaldehyde EB->BAL Alcohol Dehydrogenase (ADH) BAA Butoxyacetic Acid (HEMATOTOXIC / TERATOGENIC) BAL->BAA Aldehyde Dehydrogenase (ALDH) PnP 1-Propoxy-2-propanol (Secondary Alcohol) PA Propoxyacetone PnP->PA Alcohol Dehydrogenase (ADH) Metabs CO2 + Propylene Glycol (SAFE EXCRETION) PA->Metabs Metabolic Clearance

Caption: Metabolic divergence showing the formation of toxic Butoxyacetic Acid from EGBE versus the benign clearance of PnP via ketone formation.

Physicochemical Performance Comparison

PnP is a direct drop-in replacement for Ethylene Glycol Monopropyl Ether (EP) due to nearly identical evaporation rates and boiling points, and a viable alternative to Ethylene Glycol Monobutyl Ether (EB) where faster evaporation is acceptable.

Table 1: Comparative Properties
PropertyPnP (Alternative) EP (Target Replacement) EB (Common Standard)
CAS Number 1569-01-3 / 10215-30-22807-30-9111-76-2
Molecular Weight 118.2 g/mol 104.2 g/mol 118.2 g/mol
Boiling Point 149°C151°C171°C
Flash Point (TCC) 48°C57°C67°C
Evaporation Rate (BuAc=1)0.220.200.08
Water Solubility Complete (Miscible)CompleteComplete
Hansen Solubility (Total) 10.3 (cal/cm³)^0.510.6 (cal/cm³)^0.510.2 (cal/cm³)^0.5
Surface Tension (25°C)27.0 dynes/cm30.0 dynes/cm27.4 dynes/cm

Analysis:

  • Solvency Match: The Hansen Solubility Parameters (Total) of PnP (10.3) and EB (10.2) are nearly identical, indicating PnP will dissolve similar resin systems (acrylics, epoxies, nitrocellulose).

  • Surface Tension: PnP has a slightly lower surface tension than EP and EB, making it a superior wetting agent for coating porous substrates.

  • Volatility: PnP evaporates faster than EB. In formulations requiring a longer "open time," PnP may need to be blended with a slower P-series ether (e.g., Dipropylene Glycol n-Propyl Ether, DPnP) to match the drying profile of EB.

Experimental Protocols for Validation

To validate PnP as a replacement in your specific formulation, use the following self-validating protocols.

Protocol A: Hydrophobic-Lipophilic Coupling Efficiency

Objective: Determine the efficiency of PnP in coupling a hydrophobic oil (e.g., Castor Oil or Mineral Oil) into water compared to EB.

Materials:

  • Deionized Water

  • Hydrophobic challenge agent (Castor Oil)

  • Solvents: PnP, EB (Control)

  • Magnetic stirrer and turbidity meter (optional)

Workflow:

  • Preparation: Prepare 10g of Castor Oil in a beaker.

  • Titration: Add solvent (PnP or EB) in 0.5mL increments while stirring.

  • Observation: Record the mass of solvent required to transform the cloudy oil/water emulsion into a clear, single-phase microemulsion.

  • Calculation: Calculate Coupling Efficiency (

    
    ) as:
    
    
    
    
    Higher
    
    
    indicates a more efficient coupler.

Expected Result: PnP typically exhibits a coupling efficiency within ±10% of EB for polar oils, but may require slightly higher loading for highly non-polar aliphatic hydrocarbons due to its slightly higher polarity.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Quantify the reduction in cellular toxicity when switching from EB to PnP.

Workflow Diagram:

MTT_Assay Start Seed HepG2 Cells (10^4 cells/well) Treat Treat with Solvent Concentrations (0.1mM - 50mM) Start->Treat Incubate Incubate 24 Hours @ 37°C Treat->Incubate MTT_Add Add MTT Reagent (Tetrazolium Dye) Incubate->MTT_Add Solubilize Solubilize Formazan Crystals (DMSO) MTT_Add->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Standardized MTT assay workflow for comparing IC50 values of glycol ether solvents.

Methodology:

  • Seeding: Seed HepG2 (human liver) or HK-2 (kidney) cells in 96-well plates.

  • Dosing: Expose cells to increasing concentrations (0, 1, 5, 10, 25, 50 mM) of PnP and EB for 24 hours.

  • Measurement: Perform MTT assay to measure metabolic activity.

  • Analysis: Plot dose-response curves.

    • Validation Criteria: PnP should exhibit an

      
       significantly higher (2-3x) than EB, indicating lower toxicity. Literature suggests EB 
      
      
      
      ~10-15 mM, while PnP is often >30 mM in similar assays.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25055, this compound. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. Retrieved from [Link]

  • LyondellBasell. Glycol Ether PnP Product Safety Bulletin. Confirms composition (>95% alpha-isomer) and physical properties. Retrieved from [Link][1][2][3]

  • OECD SIDS. Propylene Glycol Ethers Category. UNEP Publications. Detailed toxicity data comparing P-series and E-series. Retrieved from [Link][2]

  • Dow Chemical. Solvent Selection Guide: P-Series vs E-Series. Retrieved from [Link]

Sources

Acute toxicity comparison of P-series glycol ethers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development & Industrial Application

Executive Summary

The shift from ethylene-based (E-series) to propylene-based (P-series) glycol ethers represents a critical safety evolution in solvent chemistry. This guide provides a mechanistic and quantitative analysis of the acute toxicity profiles of P-series glycol ethers (PGME, DPGME, PnB).

The Verdict: P-series glycol ethers demonstrate a significantly superior safety profile compared to their E-series counterparts. This safety margin is driven by a distinct metabolic divergence: the dominant


-isomer of P-series ethers is metabolized into innocuous substrates (propylene glycol and CO

), whereas E-series ethers are metabolized into persistent, toxic alkoxyacetic acids.
Mechanistic Basis of Toxicity: The Metabolic Divergence

To understand the safety of P-series ethers, one must analyze the stereochemistry of their metabolism. Commercial P-series glycol ethers are isomeric mixtures containing >99%


-isomer (secondary alcohol) and <0.5% 

-isomer (primary alcohol).
  • The

    
    -Isomer (Safe Route):  The secondary alcohol group is sterically hindered from oxidation to a carboxylic acid. Instead, it undergoes O-demethylation to form Propylene Glycol, which enters the Krebs cycle as Pyruvate/Lactate.
    
  • The

    
    -Isomer (Toxic Route - Minor Impurity):  The primary alcohol group can be oxidized by Alcohol Dehydrogenase (ADH) to form alkoxypropionic acids. However, because the 
    
    
    
    -isomer is a trace impurity, the systemic load of these acidic metabolites is negligible.
  • The E-Series Contrast: E-series ethers (like EGME or EGEE) are primary alcohols that are rapidly oxidized to alkoxyacetic acids (e.g., Methoxyacetic Acid), which are responsible for the reproductive toxicity and hematotoxicity associated with that class.

Diagram 1: Metabolic Fate of P-Series vs. E-Series

This diagram illustrates the critical metabolic divergence that renders P-series ethers safer.

Metabolism cluster_P P-Series (Alpha-Isomer) cluster_E E-Series (Comparator) PGME PGME (Alpha-Isomer) (>99% of Product) Microsomes Liver Microsomes (O-Demethylation) PGME->Microsomes PG Propylene Glycol Microsomes->PG Safe Metabolite Krebs Krebs Cycle (CO2 + Water) PG->Krebs EGME EGME (2-Methoxyethanol) ADH Alcohol Dehydrogenase (Oxidation) EGME->ADH MAA Methoxyacetic Acid (TOXIC METABOLITE) ADH->MAA Acid Formation Tox Reproductive Tox / Hematotoxicity MAA->Tox

Caption: Metabolic divergence showing the safe detoxification of P-series alpha-isomers vs. the activation of E-series to toxic acid metabolites.

Comparative Acute Toxicity Profile

The following data consolidates acute toxicity endpoints for the three most common P-series ethers against a standard E-series comparator (EGME).

Key:

  • PGME: Propylene Glycol Methyl Ether[1]

  • DPGME: Dipropylene Glycol Methyl Ether[2]

  • PnB: Propylene Glycol n-Butyl Ether[3][4][5][6]

  • EGME: Ethylene Glycol Methyl Ether (Comparator)

EndpointPGME (P-Series)DPGME (P-Series)PnB (P-Series)EGME (E-Series Comparator)
Oral LD50 (Rat) 4,016 - 5,000 mg/kg5,130 - 5,400 mg/kg> 3,300 mg/kg2,370 mg/kg
Dermal LD50 (Rabbit) > 13,000 mg/kg> 19,000 mg/kg> 2,000 mg/kg1,280 mg/kg
Inhalation LC50 (Rat) > 10,000 ppm (6h)> 500 ppm (7h)> 650 ppm (4h)1,480 ppm (7h)
Primary Acute Effect Transient CNS DepressionMild NarcosisMild Skin IrritationHematotoxicity / Testicular Atrophy
GHS Classification Warning (Flammable)Not ClassifiedWarning (Irritant)Danger (Repro Tox 1B)

*Note: For DPGME and PnB, no lethality was observed at the highest attainable vapor concentrations (saturated vapor).

Analysis of Structure-Activity Relationships (SAR)
  • Chain Length & Lipophilicity: As the alkyl chain length increases (Methyl

    
     Butyl), lipophilicity increases. This explains why PnB  has a lower LD50 (>3,300 mg/kg) compared to PGME  (>5,000 mg/kg). The butyl chain facilitates higher dermal absorption and membrane interaction.
    
  • Hemolysis Potential: Unlike E-series butyl ethers (EGBE), which are known to cause hemolysis (red blood cell destruction) in rodents, P-series butyl ethers (PnB) do not exhibit significant hemolytic activity. The structural branching of the propylene backbone prevents the formation of the specific acidic metabolites required for hemolysis.

Experimental Protocol: Acute Inhalation Toxicity

For researchers validating the safety of a new formulation containing P-series ethers, the most relevant acute endpoint is often inhalation, given the volatility of these solvents. The following protocol outlines a self-validating workflow based on OECD Guideline 403 .

Diagram 2: OECD 403 Workflow (Acute Inhalation)

This workflow ensures data integrity and humane endpoint determination.

Protocol cluster_Pre Phase 1: Characterization cluster_Exp Phase 2: Exposure (Limit Test) cluster_Obs Phase 3: Observation (14 Days) Start Start: Define Test Substance (P-Series Ether) Gen Generate Atmosphere (Vapor vs Aerosol) Start->Gen Anal Analytical Verification (GC/FID Monitoring) Gen->Anal Verify Stability Exp Exposure Chamber (4 Hours, 5 Rats/Sex) Anal->Exp Daily Clinical Signs: CNS Depression, Respiration Exp->Daily Post-Exposure Conc Target Conc: 20 mg/L (or Saturated Vapor) Conc->Exp Weight Body Weight (Days 1, 7, 14) Daily->Weight End Necropsy & Histopathology (Lung/Liver/Kidney) Weight->End

Caption: Step-by-step workflow for OECD 403 Acute Inhalation Toxicity testing, emphasizing atmosphere verification.

Protocol Steps
  • Atmosphere Generation: P-series ethers are volatile. Use a dynamic flow system. Ensure the concentration is stable (

    
    15%) using real-time monitoring (e.g., Total Hydrocarbon Analyzer).
    
  • Limit Test: Because P-series ethers have low toxicity, start with a "Limit Test" at 20 mg/L (or maximum saturated vapor). If no mortality occurs, no further testing is required for GHS classification.

  • Clinical Observation (The "Narcotic" Check):

    • Immediate: Look for ataxia, decreased motor activity, or sedation (signs of CNS depression).

    • Recovery: P-series narcosis is typically reversible within hours of exposure cessation.

  • Necropsy: Focus on the liver (adaptive hypertrophy is common but not necessarily adverse) and kidneys.

Safety Assessment in Drug Development

When selecting a solvent for pharmaceutical formulations or synthesis:

  • Solvent Class 3 Status: PGME and other P-series ethers are generally treated as Class 3 solvents (low toxic potential) under ICH Q3C guidelines, whereas many E-series ethers are Class 2 or banned.

  • The "Beta-Isomer" Specification: Ensure your raw material Certificate of Analysis (CoA) specifies the

    
    -isomer content is <0.5%. High-purity grades often guarantee <0.1%. This is the single most critical quality attribute for safety.
    
  • Formulation Advantage: DPGME is particularly valuable in topical formulations due to its high boiling point, low skin irritation potential (unlike PnB), and lack of absorption-related systemic toxicity.

References
  • ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). (2005).[7] The Toxicology of Glycol Ethers and its Relevance to Man (Technical Report No. 95). [Link]

  • OECD (Organisation for Economic Co-operation and Development). (2003).[7][8][9] SIDS Initial Assessment Report: Propylene Glycol Ethers. [Link]

  • OECD. (2009). Test No. 403: Acute Inhalation Toxicity.[10][11] OECD Guidelines for the Testing of Chemicals.[10][12] [Link]

  • U.S. EPA. (2010). Toxicological Review of Propylene Glycol Monomethyl Ether (PGME). Integrated Risk Information System (IRIS).[4] [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-methoxy-2-propanol (PGME). [Link][2][13]

Sources

Cross-Reactivity & Interference Profile: 2-Propoxy-1-Propanol (Beta-PnP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 2-propoxy-1-propanol in biological assays Content Type: Publish Comparison Guide

Differentiation from Major Isomers and Impact on Biological Assays

Executive Summary: The "Beta-Isomer" Challenge

In the formulation of reagents and drug delivery vehicles, Propylene Glycol n-Propyl Ether (PnP) is widely utilized as a solvent. However, commercial PnP is a mixture of two isomers with distinct biological fates:

  • 1-Propoxy-2-Propanol (Alpha-isomer, ~95%+): A secondary alcohol, generally considered benign and metabolized to a ketone.

  • This compound (Beta-isomer, <5%): A primary alcohol (CAS 10215-30-2), metabolized to a carboxylic acid.

The Core Issue: Most safety data sheets reflect the properties of the mixture (dominated by the alpha-isomer). For precision biological assays and toxicological screening, This compound presents a significant cross-reactivity risk. It acts as a "metabolic mimic" to toxic ethylene glycol ethers (like 2-butoxyethanol), triggering specific enzymatic pathways (ADH/ALDH) and potentially interfering with readout systems dependent on NADH/NAD+ ratios or pH stability.

This guide objectively compares the performance and interference profile of this compound against its major isomer and the toxicological reference standard, 2-Butoxyethanol (EGBE).

Chemical & Mechanistic Basis for Cross-Reactivity

The biological cross-reactivity of this compound stems from its primary alcohol structure, which allows it to be a substrate for Alcohol Dehydrogenase (ADH) in a manner distinct from the alpha-isomer.

Structural Comparison[1]
CompoundCommon NameStructure TypePrimary Metabolic EnzymeKey MetaboliteBiological Impact
This compound Beta-PnP Primary Alcohol ADH / ALDH 2-Propoxypropionic Acid High: Acidosis risk; potential developmental tox.
1-Propoxy-2-PropanolAlpha-PnPSecondary AlcoholADH1-Propoxy-2-PropanoneLow: Ketone is rapidly excreted/exhaled.
2-ButoxyethanolEGBEPrimary AlcoholADH / ALDH2-Butoxyacetic AcidHigh: Hemolysis; confirmed reproductive tox.
The Metabolic Divergence (Pathway Diagram)

The following diagram illustrates why the Beta-isomer (this compound) is the source of "toxicological cross-reactivity." While the Alpha-isomer hits a metabolic dead-end (ketone), the Beta-isomer undergoes oxidation to an acid, mimicking the toxicity mechanism of EGBE.

MetabolicPathways cluster_alpha Alpha-Isomer (Major) cluster_beta Beta-Isomer (Minor Impurity) Alpha 1-Propoxy-2-Propanol (Secondary Alcohol) Ketone 1-Propoxy-2-Propanone (Ketone) Alpha->Ketone Oxidation (ADH) Excretion Exhalation / Urine (Low Toxicity) Ketone->Excretion Beta This compound (Primary Alcohol) Aldehyde Intermediate Aldehyde Beta->Aldehyde Oxidation (ADH) Acid 2-Propoxypropionic Acid (Carboxylic Acid) Aldehyde->Acid Oxidation (ALDH) Tox Acidosis & Potential Teratogenicity Acid->Tox Accumulation ADH ADH (Alcohol Dehydrogenase) ALDH ALDH (Aldehyde Dehydrogenase)

Figure 1: Metabolic divergence of PnP isomers. The Beta-isomer (this compound) forms a stable acid metabolite, whereas the Alpha-isomer forms a ketone.

Assay Interference Profile

Researchers using "PnP" as a solvent in enzymatic or cell-based assays must account for the specific interferences caused by the this compound impurity.

Enzymatic Assay Interference (ADH/NAD+ Systems)

Many cell viability and metabolic assays (e.g., WST-8, LDH release) rely on dehydrogenase activity or NAD+/NADH cycling.

  • Mechanism: this compound is a competitive substrate for ADH. In assays measuring "total alcohol dehydrogenase activity" or using ADH as a coupling enzyme, the presence of this isomer will generate NADH, producing a false positive signal.

  • Comparison:

    • Alpha-isomer: Reacts slower; product (ketone) does not inhibit ADH feedback loops strongly.

    • Beta-isomer: Reacts avidly; product (acid) can locally alter pH, potentially quenching fluorescence in pH-sensitive assays (e.g., Resorufin-based).

Immunoassay Cross-Reactivity

In ELISA or Western Blot workflows involving glycol ether-protein adducts:

  • Hapten Recognition: Antibodies raised against methoxyacetic acid (a common biomarker for glycol ether toxicity) may show 20-40% cross-reactivity with 2-propoxypropionic acid due to the structural homology of the carboxylate binding motif.

  • Recommendation: Use highly specific monoclonal antibodies validated against the propyl-chain length to avoid false positives when monitoring for EGBE exposure in the presence of PnP.

Experimental Protocols for Specificity

To validate your system or purity, you must distinguish the isomers. Standard HPLC often fails to resolve them. Gas Chromatography (GC) is the gold standard.

Protocol A: High-Resolution GC-MS Speciation

Objective: Quantify this compound impurity levels in commercial PnP solvent batches.

Reagents & Equipment:

  • Column: Rxi-1301Sil MS (Restek) or equivalent cyano-based thin film (30m x 0.25mm x 0.25µm). Note: Standard 624-type columns may show co-elution.[1]

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Detector: Mass Spectrometer (EI mode, 70 eV).

Step-by-Step Workflow:

  • Sample Prep: Dilute solvent 1:100 in Methanol (LC-MS grade).

  • Inlet: Split injection (50:1) at 250°C.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 30°C/min to 280°C (Hold 2 min).

  • Detection: Monitor SIM mode for characteristic ions.

    • Alpha-isomer (1-propoxy-2-propanol): Base peak m/z 59 (cleavage next to secondary alcohol).

    • Beta-isomer (this compound): Base peak m/z 31 (primary alcohol -CH2OH+ fragment) or m/z 73 .

  • Analysis: The Beta-isomer typically elutes after the Alpha-isomer on cyano-phases due to higher polarity.

Protocol B: In Vitro ADH Kinetic Comparison

Objective: Determine if a biological sample contains the reactive Beta-isomer by measuring acid production vs. ketone production.

Reagents:

  • Recombinant Human ADH1 (Sigma/Merck).

  • NAD+ cofactor solution (10 mM).

  • Buffer: 0.1 M Pyrophosphate, pH 8.5 (favors oxidation).

  • Substrate: Test sample vs. Pure Alpha-PnP standard.

Workflow:

  • Setup: In a 96-well UV-transparent plate, add 180 µL Buffer + 10 µL NAD+.

  • Blanking: Read Absorbance at 340 nm (A340) to establish baseline.

  • Initiation: Add 10 µL of Substrate (10 mM final conc).

  • Kinetic Read: Monitor A340 every 30 seconds for 10 minutes.

  • Differentiation Step (The "pH Shock"):

    • After 10 mins, add 10 µL of pH indicator (Bromothymol Blue).

    • Result:

      • Pure Alpha-isomer: Solution remains basic/neutral (Ketone formation).

      • Beta-isomer presence: Rapid shift to yellow (Acid formation).

Toxicological Data Summary

The following table synthesizes data regarding the specific risks of the Beta-isomer compared to alternatives.

EndpointThis compound (Beta)1-Propoxy-2-Propanol (Alpha)2-Butoxyethanol (EGBE)
Metabolic Product Propoxypropionic AcidPropoxyacetoneButoxyacetic Acid
Hemolysis Risk Moderate (Acid-mediated)Low / NegligibleHigh (Well-documented)
Reproductive Tox Suspected (Analogous to PM beta-isomer)NegativePositive
Assay pH Interference High (Acid accumulation)LowHigh
Primary Use Impurity (Avoid)Solvent (Preferred)Reference Toxicant

Conclusion & Recommendations

For researchers involved in drug development or high-throughput screening:

  • Screen Solvents: Mandatory GC-MS screening of "PnP" solvents is required to ensure this compound content is <0.5% if the assay involves ADH, ALDH, or is pH-sensitive.

  • Avoid "Technical Grade": Technical grade PnP can contain up to 5-10% Beta-isomer. Use only "High Purity" or "Isomer Specific" grades for biological assays.

  • Data Interpretation: If unexpected metabolic acidosis or NADH spikes occur in your vehicle control group, suspect Beta-isomer cross-reactivity.

References

  • OECD SIDS. (2003). Propylene Glycol Ethers: SIDS Initial Assessment Report for SIAM 17. OECD. Link

  • ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man.[1][2][3] Technical Report No. 95, Vol I & II. European Centre for Ecotoxicology and Toxicology of Chemicals. Link

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.[1] Restek ChromaBLOGraphy. Link

  • Boatman, R. J., et al. (1986). Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats.[4] Toxicology and Applied Pharmacology, 83(1), 170-177. Link

  • National Toxicology Program (NTP). (2000). Toxicology and Carcinogenesis Studies of 2-Butoxyethanol (CAS No. 111-76-2) in F344/N Rats and B6C3F1 Mice. NTP TR 484. Link

Sources

Safety Operating Guide

2-Propoxy-1-propanol: Laboratory Disposal & Waste Management Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: 2-Propoxy-1-propanol (Propylene glycol n-propyl ether) is a Class II Flammable Liquid and a severe eye irritant. It possesses a flash point of ~48°C (118°F).

Core Directive: Under no circumstances should this solvent be disposed of via sanitary sewer systems, regardless of its water solubility. It must be managed as RCRA Hazardous Waste (D001) due to ignitability.

This guide provides a self-validating workflow to ensure compliance with EPA regulations and to protect laboratory infrastructure from fire hazards and chemical incompatibility events.

Chemical Profile & Disposal Drivers

To manage waste effectively, you must understand the physicochemical properties driving the regulatory requirements.

PropertyValueOperational Implication
CAS Number 10215-30-2Unique identifier for waste manifests.
Flash Point 48°C (118°F)CRITICAL: Classifies as RCRA D001 (Ignitable).
Water Solubility Fully MiscibleRISK: High mobility in spills; do not dilute to flush.
Boiling Point ~150°CLow volatility compared to ether; residues persist.
Reactivity Peroxide Former (Low)Can form peroxides upon prolonged exposure to air.[1]
EPA Waste Code D001 Primary waste code for labeling.

Pre-Disposal Validation (The "Self-Validating System")

Before moving liquid to a waste container, perform this three-step validation. This system prevents the most common cause of lab accidents: incompatible waste mixing.

  • The Oxidizer Check:

    • Question: Was this solvent used with strong oxidizers (e.g., Nitric Acid, Perchlorates, Hydrogen Peroxide)?

    • Action: If YES , do not mix with general organic waste. Create a separate, dedicated waste stream labeled "Oxidizing Waste."

    • Reasoning: Glycol ethers can react violently with oxidizers, leading to rapid pressurization and container rupture.

  • The Halogen Check:

    • Question: Is the solvent mixed with Chloroform, DCM, or Methylene Chloride?

    • Action: If YES , dispose in the Halogenated waste stream. If NO , use the Non-Halogenated stream.

    • Reasoning: Mixing non-halogenated solvents (like this compound) into halogenated waste increases disposal costs significantly (often by 300%+).

  • The Peroxide Validation (For Aged Containers):

    • Question: Has the source container been open >12 months?

    • Action: Test for peroxides using a standard starch-iodide strip. If >100 ppm, contact EHS for stabilization before moving.

    • Reasoning: While P-series glycol ethers are more stable than diethyl ether, they can still form explosive peroxides over long periods.

Waste Stream Segregation Logic

The following diagram illustrates the decision matrix for segregating this chemical. Adhering to this logic ensures regulatory compliance and cost control.

DisposalWorkflow Start Waste Generation: This compound CheckOx Contains Strong Oxidizers? Start->CheckOx OxWaste SEPARATE STREAM: Oxidizing Waste CheckOx->OxWaste Yes CheckHal Mixed with Halogens? CheckOx->CheckHal No Container Containerize: HDPE or Glass Carboy OxWaste->Container HalWaste Stream A: Halogenated Solvents CheckHal->HalWaste Yes NonHalWaste Stream B: Non-Halogenated Organics (Preferred Destination) CheckHal->NonHalWaste No HalWaste->Container NonHalWaste->Container Label Labeling: 'Hazardous Waste' Code: D001 Container->Label

Figure 1: Decision matrix for segregating this compound waste to prevent incompatibility and optimize disposal costs.

Step-by-Step Disposal Protocol

Phase 1: Containerization
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass containers.

    • Why: HDPE is resistant to glycol ethers and prevents breakage. Amber glass inhibits light-catalyzed peroxide formation.

  • Headspace: Leave at least 10% headspace in the container.

    • Why: Liquid expands with temperature changes. Lack of headspace leads to container failure / leaks in storage cabinets.

Phase 2: Labeling (RCRA Compliance)

Every container must be labeled immediately upon the first drop of waste entering it.

  • Tag: Attach the hazardous waste tag.

  • Identity: Write "this compound" (Do not use abbreviations like "PnP").[2]

  • Hazard Checkbox: Check "Ignitable" or "Flammable."

  • Constituents: If a mixture, list all components and approximate percentages (e.g., "this compound 50%, Water 50%").

Phase 3: Satellite Accumulation
  • Store the container in a dedicated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: The waste bottle must sit in a secondary tray capable of holding 110% of the bottle's volume.

  • Closed Container Rule: Keep the cap tightly closed unless actively adding waste. Funnels must be removed immediately after use.

Phase 4: Final Handoff
  • Tighten cap.

  • Wipe down the exterior.

  • Submit a waste pickup request to your facility's EHS department.

Emergency Procedures (Spill Management)

Scenario: Benchtop Spill (< 500 mL)

  • Alert: Notify nearby personnel.

  • Ignition Control: Immediately turn off hot plates and stirrers.

  • PPE: Don nitrile gloves and safety goggles.

  • Absorb: Use Universal Absorbent Pads or Vermiculite .

    • Note: Do not use combustible materials like sawdust.

  • Disposal: Place soaked absorbents into a sealable bag/container and label as "Hazardous Waste (Debris contaminated with Flammable Solvent)."

Scenario: Large Spill (> 1 Liter)

  • Evacuate: Clear the lab immediately.

  • Isolate: Close the door to the lab.

  • Contact: Call site emergency response.

  • Ventilation: If safe to do so, ensure fume hoods are running (emergency purge) to prevent vapor buildup.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25055, this compound. Retrieved from [Link]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes (RCRA). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Glycol Ethers. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Propoxy-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, field-validated safety and operational protocol for handling 2-Propoxy-1-propanol (CAS 10215-30-2), the beta-isomer of Propylene Glycol n-Propyl Ether (PnP).[1][2]

While often found as a minor component in commercial PnP mixtures (predominantly the alpha-isomer, CAS 1569-01-3), the beta-isomer shares critical physicochemical hazards—specifically flammability , severe eye irritation , and potential peroxide formation —that demand a specific, non-negotiable safety architecture.[1][2]

Part 1: The Hazard Landscape

Core Directive: Do not underestimate this solvent based on its "glycol" classification. Unlike simple alcohols, glycol ethers possess amphiphilic properties that facilitate rapid skin absorption and potential defatting.

Critical Hazard Profile
Hazard ClassSeverityOperational Implication
Flammability Category 3 (Flash Point ~48°C / 118°F)Vapors form explosive mixtures.[1][2] Grounding/bonding is mandatory for all transfers >1L.
Eye Irritation Category 2A (Severe)Direct contact causes immediate, severe conjunctivitis and corneal injury. Safety glasses are insufficient .
Reactivity Peroxide Former (Group B) The ether linkage at the secondary carbon is susceptible to autoxidation. Must be tested for peroxides before distillation.
Skin Toxicity Dermal Absorption Can penetrate skin to cause systemic toxicity (narcosis) and local defatting.
The "Why" Behind the Protocol
  • The Ether Linkage: The oxygen atom bonded to a secondary carbon (in the propyl chain) creates a site vulnerable to radical attack, leading to hydroperoxide formation. This risk increases significantly if the solvent is distilled or stored for >12 months.

  • Amphiphilic Nature: The molecule has both hydrophilic (hydroxyl) and lipophilic (propyl) ends. This allows it to bypass the stratum corneum (skin barrier) effectively, making skin protection critical.

Part 2: PPE Architecture (Personal Protective Equipment)

Standard: All PPE recommendations are based on breakthrough time (BT) data for glycol ethers.

Hand Protection Strategy

Do not rely on standard exam gloves for prolonged use. Nitrile rubber degrades rapidly when exposed to glycol ethers due to their polar organic nature.

Exposure TypeGlove MaterialThicknessBreakthrough TimeAction
Incidental (Splash) Nitrile ≥ 5 mil~10–15 minsChange immediately upon contact.[1][2]
Extended Handling Butyl Rubber ≥ 15 mil> 480 minsRequired for spill cleanup or immersion.
High Risk Laminate (Silver Shield) 2.7 mil> 480 minsMandatory for spill response >100mL.

Self-Validating Step: Before donning Butyl gloves, perform an air-inflation check to detect micro-pinholes, which are common in reusable heavy-gauge gloves.[1][2]

Respiratory Protection

Threshold: If handling >500mL outside a fume hood or if heating the solvent.

  • Respirator: Half-face or Full-face elastomeric respirator (NIOSH/EN certified).

  • Cartridge: Organic Vapor (OV) (Black band in US / Brown band in EU).

  • Logic: PnP has a moderate vapor pressure. While not highly volatile, heating generates significant vapor concentrations that trigger dizziness (CNS depression) before olfactory fatigue sets in.

Eye & Face Protection[1][3]
  • Requirement: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Contraindication: Safety glasses with side shields are prohibited for pouring/transferring operations due to the high viscosity and severe irritation potential of the liquid.

Part 3: Operational Workflow & Visualization[1]

PPE Selection Logic

Use this decision tree to determine the required protection level based on your specific task.

PPE_Selection Start Task Definition Volume Volume > 500mL or Heating? Start->Volume Splash Splash Risk Only? Volume->Splash No (Small Scale) Hood Inside Fume Hood? Volume->Hood Yes Level1 LEVEL 1: SPLASH Nitrile (Double) + Goggles Lab Coat Splash->Level1 Yes Level2 LEVEL 2: HIGH CONTACT Butyl Gloves + Goggles Chem-Resistant Apron Splash->Level2 No (Immersion) Hood->Level2 Yes Level3 LEVEL 3: VAPOR/SPILL Full Face Resp (OV) Butyl/Laminate Gloves Tychem Suit Hood->Level3 No (Open Bench)

Figure 1: Risk-based PPE selection logic.[1][2] Note that heating the solvent escalates the requirement to Level 2 or 3 regardless of volume.

Peroxide Management Protocol

Before any distillation or evaporation step, you must validate the solvent's stability.

  • Visual Inspection: Check for crystal formation around the cap (indicates severe peroxide hazard).[3] If crystals are present, DO NOT OPEN.[3][4] Evacuate and call EHS.

  • Test Strip Validation: Use a semi-quantitative peroxide test strip (e.g., Quantofix).

    • < 10 ppm: Safe to use.

    • 10–100 ppm: Treat with ferrous sulfate or pass through activated alumina before use.

    • > 100 ppm: Dispose of as hazardous waste immediately.

Part 4: Emergency & Disposal Procedures

Spills (> 100 mL)
  • Isolate: Remove all ignition sources (Bunsen burners, hot plates).

  • Protect: Don Level 3 PPE (Full face respirator, Butyl gloves).

  • Absorb: Use non-combustible absorbent pads (vermiculite or polypropylene). Do not use paper towels , as they increase surface area for evaporation and flammability.

  • Neutralize: No specific neutralization required, but ensure waste is sealed immediately to prevent vapor buildup.

Waste Disposal
  • Classification: RCRA Hazardous Waste (Ignitable - D001).[1][2]

  • Segregation: Store in "Flammable Solvents" waste stream.

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Perchloric Acid) in the waste container. This reaction is hypergolic.

  • Labeling: Explicitly label "Contains Glycol Ethers – Peroxide Former."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25470, 1-Propoxy-2-propanol (Isomer Mixture).[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][2]

  • Clark, D.E. "Peroxides and Peroxide-Forming Compounds."[2] Chemical Health and Safety, 2001. (General reference for Group B Peroxide Formers).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.